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Core Science & Biosynthesis

Foundational

1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one CAS number

An In-depth Technical Guide to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one Abstract Introduction and Structural Elucidation 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one belongs to the acetophenone class of o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

Abstract

Introduction and Structural Elucidation

1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one belongs to the acetophenone class of organic compounds, which are characterized by an acetyl group attached to a phenyl ring. The specific substitution pattern of this molecule—a methoxy group at the 2-position and a trifluoromethyl group at the 4-position—is pivotal to its chemical reactivity and potential biological activity. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment on the aromatic ring, influencing its interactions with biological targets.

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to target proteins.[1][2] Similarly, the methoxy (-OCH3) group can modulate a compound's pharmacokinetic profile and is a common feature in many approved drugs. The combination of these two moieties on an acetophenone scaffold suggests a high potential for this molecule as a building block in the synthesis of novel therapeutic agents.

Compound Identification: As of the latest search, a dedicated CAS (Chemical Abstracts Service) number for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one has not been identified in major chemical databases. This suggests the compound may be a novel entity or a specialized research intermediate. For reference, structurally similar compounds include 1-(4-(Trifluoromethyl)phenyl)ethan-1-one (CAS: 709-63-7) and 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one (CAS: 85013-98-5).[3][4]

Physicochemical Properties (Predicted)

The precise experimental data for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is not available. However, based on the properties of analogous compounds, we can predict its key physicochemical parameters, which are crucial for assessing its drug-like properties and behavior in biological systems.

PropertyPredicted ValueRationale / Comparison
Molecular Formula C10H9F3O2Based on chemical structure
Molecular Weight 234.17 g/mol Calculated from the molecular formula
Appearance Colorless to light yellow solid or liquidSimilar trifluoromethyl acetophenones are often crystalline solids or oils.[5]
Boiling Point ~240-260 °CExtrapolated from related compounds like 1-[2-Methoxy-5-(Trifluoromethoxy)Phenyl]Ethanone (239.8 °C).[6]
Melting Point ~40-60 °CSimilar substituted acetophenones often have melting points in this range.[6]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, THF), sparingly soluble in waterThe trifluoromethyl group increases lipophilicity, while the methoxy and ketone groups provide some polarity.
LogP 2.5 - 3.5Estimated based on the contributions of the trifluoromethyl and methoxy groups.

Synthesis and Mechanistic Insights

The synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one can be approached through several established synthetic strategies. The choice of method will depend on the availability of starting materials and the desired scale of production. A common and effective method is the Friedel-Crafts acylation of 3-(trifluoromethyl)anisole.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 3-(trifluoromethyl)anisole with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) is a direct and logical route. The directing effects of the methoxy and trifluoromethyl groups are key to achieving the desired regioselectivity. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 3-(trifluoromethyl)anisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The position meta to the trifluoromethyl group is C5. The acylation is expected to occur predominantly at the C6 position, ortho to the methoxy group, due to steric hindrance at the C2 position and the deactivating effect of the trifluoromethyl group on the C4 position. To obtain the target compound, acylation would need to be directed to the C2 position. While less favored, this can sometimes be achieved by careful selection of the Lewis acid and reaction conditions.

A more reliable, multi-step approach would be to start with a precursor that allows for more controlled introduction of the functional groups. For instance, a synthetic route starting from 2'-hydroxy-4'-nitroacetophenone has been described for a similar compound, 1-(2-Methoxy-4-nitrophenyl)ethanone.[7] A similar strategy could be adapted for the trifluoromethyl analogue.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical, yet plausible, method based on established organic synthesis principles for similar molecules.[8][9]

Step 1: Synthesis of 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one

  • Reaction Setup: To a stirred solution of 3-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid such as aluminum chloride (1.2 equivalents) portion-wise.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one.

Step 2: Methylation to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

  • Reaction Setup: Dissolve 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, for instance, anhydrous potassium carbonate (2 equivalents).

  • Methylation: Add a methylating agent like dimethyl sulfate or methyl iodide (1.5 equivalents) and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, filter off the inorganic salts and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final product by recrystallization or column chromatography.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation (Hypothetical) cluster_step2 Step 2: Williamson Ether Synthesis (Methylation) Start1 3-(Trifluoromethyl)phenol Product1 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one Start1->Product1 Acylation Reagent1 Acetyl Chloride / AlCl3 Reagent1->Product1 FinalProduct 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one Product1->FinalProduct Methylation Reagent2 Dimethyl Sulfate / K2CO3 Reagent2->FinalProduct

Caption: Hypothetical two-step synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.

Potential Applications in Drug Discovery

The structural motifs present in 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one suggest its utility as a scaffold or intermediate in the development of new drugs for various therapeutic areas.

  • Enzyme Inhibition: Many enzyme inhibitors feature acetophenone cores. For example, derivatives of acetophenone have been investigated as potential inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[10] The trifluoromethyl group can enhance binding to hydrophobic pockets in enzyme active sites.

  • Anticancer Agents: The acetophenone scaffold is found in numerous compounds with cytotoxic activity against cancer cell lines.[11] The incorporation of a trifluoromethyl group often leads to enhanced anticancer properties.

  • Neurological Disorders: Compounds with trifluoromethylphenyl moieties are being explored for the treatment of neurological and psychiatric disorders. For instance, they are used as intermediates in the synthesis of substance P (neurokinin-1) receptor antagonists.[8]

Putative Signaling Pathway Involvement

Given the prevalence of acetophenone derivatives as kinase inhibitors, it is plausible that derivatives of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one could modulate key signaling pathways in cancer, such as the MAPK/ERK or PI3K/Akt pathways.

Signaling_Pathway cluster_pathway Putative MAPK/ERK Pathway Inhibition Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Derivative of 1-(2-Methoxy-4-(trifluoromethyl) -phenyl)ethan-1-one Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Putative inhibition of the MAPK/ERK signaling pathway by derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is not available, precautions should be based on data for structurally similar and hazardous compounds.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • Health Hazards: Similar compounds can cause skin and eye irritation.[14] Avoid inhalation of dust or vapors. Harmful if swallowed.[13][14]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]

    • Inhalation: Move the person to fresh air. If feeling unwell, get medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

Conclusion and Future Directions

1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one represents a promising, albeit currently undercharacterized, chemical entity. Its unique substitution pattern, combining the beneficial properties of both methoxy and trifluoromethyl groups, makes it a valuable target for synthesis and a potential cornerstone for building libraries of novel drug candidates. Future research should focus on the definitive synthesis and characterization of this compound, including obtaining its CAS number and full spectroscopic data. Subsequently, screening for biological activity against a range of therapeutic targets, particularly in oncology and neurology, is highly warranted. The insights provided in this guide, drawn from the rich chemistry of related acetophenones, lay a strong foundation for these future investigations.

References

  • U.S. Environmental Protection Agency. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one - Executive Summary.
  • Sigma-Aldrich. (n.d.). 1-(2-fluoro-6-methoxy-4-(trifluoromethyl)phenyl)ethanone.
  • PubChem. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one.
  • 3M. (2023). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-(Phenylmethoxy)-1-[4-(trifluoromethyl)phenyl]ethanone.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • BASF Agro. (2025). Safety data sheet.
  • Tebubio. (n.d.). 1-[2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethan-1-one.
  • chemBlink. (n.d.). 1-[2-Methoxy-5-(Trifluoromethoxy)Phenyl]Ethanone (CAS 468074-92-2).
  • ChemBK. (2024). 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation.
  • Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Derivatives, Analogs.
  • Benchchem. (n.d.). Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone: An Application Note and Protocol.
  • Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • Royal Society of Chemistry. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications.
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • ChemicalBook. (2026). 2-(Phenylmethoxy)-1-[4-(trifluoromethyl)phenyl]ethanone | 1284218-99-0.
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

Abstract: The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of fluorinated building blocks. 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of fluorinated building blocks. 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) has emerged as a critical intermediate in the synthesis of advanced pharmacological agents, most notably inhibitors of the NLRP3 inflammasome pathway[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and provides a self-validating synthetic protocol designed for high-yield isolation in drug discovery pipelines.

Physicochemical Properties & Structural Dynamics

To predict the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs), it is essential to understand the baseline physicochemical descriptors of the starting building block[2]. The compound features an acetophenone core, modified by a strongly electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating methoxy (-OCH3) group.

Table 1: Quantitative Physicochemical Descriptors
PropertyValueExperimental/Predictive Causality in Drug Design
Molecular Weight 218.17 g/mol Highly optimal for fragment-based drug discovery; leaves ample molecular weight "budget" for further elaboration without violating Lipinski’s Rule of 5.
Boiling Point 255.7 ± 40.0 °C[2]Indicates moderate volatility. Requires controlled thermal conditions during vacuum distillation to prevent thermal degradation.
Topological Polar Surface Area (TPSA) 26.30 ŲFacilitates high membrane permeability. Excellent for designing drugs that require intracellular targeting (e.g., cytosolic NLRP3).
H-Bond Donors 0Reduces the desolvation penalty during receptor binding, enhancing passive lipid bilayer diffusion.
H-Bond Acceptors 5 (2 O, 3 F)The methoxy oxygen and carbonyl oxygen serve as primary interaction points for target kinase/receptor backbones.
Rotatable Bonds 2Low conformational entropy ensures the molecule pays a minimal thermodynamic penalty upon binding to a target protein.
Causality in Structural Design

The strategic placement of the -CF3 group at the 4-position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, driving hydrophobic interactions within target binding pockets. Second, it acts as a metabolic shield. Cytochrome P450 enzymes typically oxidize aromatic rings at the para-position; blocking this site with a robust C-F bond drastically improves the metabolic half-life of the resulting drug[1].

The methoxy group at the 2-position provides steric hindrance that forces the adjacent acetyl group out of strict coplanarity with the benzene ring. This unique 3D conformation is often critical for achieving high selectivity against off-target proteins.

Self-Validating Synthetic Methodology

The most efficient route to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is the Friedel-Crafts acylation of 1-methoxy-3-(trifluoromethyl)benzene. To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system , where each step contains an internal diagnostic checkpoint to verify chemical causality.

Protocol: Friedel-Crafts Acylation

Reagents: 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq), Acetyl chloride (1.2 eq), Aluminum chloride ( AlCl3​ , 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Step 1: Acylium Ion Generation

    • Action: Suspend AlCl3​ in anhydrous DCM at 0 °C under an inert N2​ atmosphere. Add acetyl chloride dropwise over 15 minutes.

    • Causality: The Lewis acid ( AlCl3​ ) coordinates with the chlorine of acetyl chloride, generating the highly electrophilic acylium ion ( CH3​C≡O+ ). The inert atmosphere is critical; atmospheric moisture will rapidly hydrolyze AlCl3​ into inactive Al(OH)3​ , killing the reaction.

    • Validation Checkpoint: The heterogeneous suspension will transition into a clear, slightly yellow homogeneous solution. If the mixture remains cloudy, the AlCl3​ has degraded, and the reaction must be aborted.

  • Step 2: Electrophilic Aromatic Substitution

    • Action: Introduce 1-methoxy-3-(trifluoromethyl)benzene dropwise to the solution. Maintain the temperature at 0 °C for 2 hours, then slowly warm to 25 °C.

    • Causality: The methoxy group is strongly activating and directs the incoming acylium ion to the ortho and para positions. The -CF3 group is deactivating and meta-directing. The synergistic electronic effects direct the substitution exclusively to the 6-position (yielding the 1,2,4-substitution pattern). Maintaining 0 °C initially is vital to suppress Lewis acid-mediated cleavage of the methoxy ether (O-demethylation).

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The validation of success is the complete consumption of the starting material ( Rf​≈0.8 ) and the emergence of a highly UV-active product spot ( Rf​≈0.4 ).

  • Step 3: Quenching and Phase Separation

    • Action: Pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The ice safely dissipates the violent exothermic heat of AlCl3​ hydrolysis. The addition of HCl is a critical operational choice: it solubilizes aluminum salts as AlCl3​⋅6H2​O , preventing the formation of a gelatinous aluminum hydroxide emulsion that would trap the product.

    • Validation Checkpoint: The formation of two sharply distinct liquid layers (aqueous top, organic DCM bottom) without a milky interfacial emulsion validates a successful quench.

Analytical Validation Framework

To guarantee the structural integrity of the synthesized 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, downstream analytical validation must confirm both regiochemistry and purity[3].

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Diagnostic Peaks: A sharp singlet at ~2.60 ppm (3H) confirms the intact acetyl methyl group. A singlet at ~3.95 ppm (3H) validates the methoxy group. The aromatic region will display a characteristic 1,2,4-trisubstituted splitting pattern (a doublet with a small J-coupling constant for the meta-proton, and a doublet with a larger J-coupling for the ortho-protons).

  • 19 F NMR (376 MHz, CDCl3​ ):

    • Diagnostic Peaks: A singular, sharp singlet at ~ -62.5 ppm is the definitive marker of the aromatic -CF3 group. Any additional peaks indicate regioisomer contamination.

  • LC-MS (ESI+):

    • Diagnostic Peaks: A dominant [M+H]+ ion peak at m/z 219.1 confirms the molecular weight (218.17 g/mol )[2].

Application in NLRP3 Inflammasome Inhibition

The primary pharmacological application of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is its use as a foundational scaffold in the synthesis of NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors[1]. Aberrant activation of NLRP3 is a root cause of severe inflammatory disorders, including Alzheimer's disease, atherosclerosis, and cryopyrin-associated periodic syndromes[4].

The acetyl moiety of the compound serves as a reactive handle, often undergoing aldol condensations to form chalcones or halogenation to form phenacyl bromides, which are then cyclized into complex heterocyclic inhibitors[5]. These inhibitors physically block the oligomerization of the NLRP3 complex, halting the inflammatory cascade.

NLRP3_Pathway Priming Signal 1: Priming (TLR4 / NF-κB) Transcription Upregulation of NLRP3 & pro-IL-1β Priming->Transcription Oligomerization NLRP3 Oligomerization Transcription->Oligomerization Activation Signal 2: Activation (Ion Flux, ROS) Activation->Oligomerization Assembly Inflammasome Assembly (NLRP3 + ASC + Pro-Caspase-1) Oligomerization->Assembly Caspase Caspase-1 Activation Assembly->Caspase Pyroptosis IL-1β Release & Gasdermin D Pyroptosis Caspase->Pyroptosis Inhibitor Inhibitors derived from C10H9F3O2 Inhibitor->Assembly Inhibits

Fig 1. NLRP3 Inflammasome pathway and intervention points for C10H9F3O2-derived inhibitors.

References

  • Google Patents. "WO2024240153A1 - Nlrp3 inflammasome inhibitors and uses thereof".
  • ResearchGate. "Reaction of Phosphonium Ylides and Aromatic Nitriles". ResearchGate.[Link]

Sources

Foundational

solubility of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one in organic solvents

An In-Depth Technical Guide to the Solvation Dynamics and Application Profiling of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one Executive Summary The compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solvation Dynamics and Application Profiling of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

Executive Summary

The compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS 1488600-58-3), commonly referred to as 2'-methoxy-4'-(trifluoromethyl)acetophenone, is a highly specialized fluorinated aromatic ketone. In contemporary drug development, it serves as a critical electrophilic building block for synthesizing chalcone derivatives and novel heterocyclic chemotypes targeting the NOD-like receptor protein 3 (NLRP3) inflammasome [1].

Understanding the solubility profile of this compound in organic solvents is not merely a formulation exercise; it is a fundamental prerequisite for optimizing reaction kinetics, controlling crystallization thermodynamics, and ensuring high-yield downstream processing. This whitepaper details the physicochemical causality behind its solvation, provides predictive quantitative data, and outlines self-validating protocols for empirical solubility determination.

Physicochemical Causality: A Hansen Solubility Parameter (HSP) Perspective

As a Senior Application Scientist, I approach solubility not through the oversimplified lens of "like dissolves like," but through the rigorous thermodynamic framework of Hansen Solubility Parameters (HSP) [2]. The cohesive energy density of a solvent or solute is divided into three distinct intermolecular forces: dispersive ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) interactions[2].

To predict the solubility sphere of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, we must analyze its structural deviations from the base molecule, acetophenone. Unsubstituted acetophenone exhibits baseline HSP values of approximately δD​=19.6 , δP​=8.6 , and δH​=3.7 MPa 1/2 [3].

The functional groups on our target molecule significantly alter this profile:

  • Trifluoromethyl (-CF 3​ ) Group: Fluorine is highly electronegative but possesses very low polarizability. This functional group increases the overall lipophilicity (LogP) of the molecule while slightly depressing the dispersive cohesive energy ( δD​ ) due to weak van der Waals interactions.

  • Methoxy (-OCH 3​ ) Group: The ether oxygen acts as a potent hydrogen-bond acceptor, which elevates both the polar ( δP​ ) and hydrogen-bonding ( δH​ ) parameters compared to the base acetophenone.

Causality Insight: Because the molecule acts as a hydrogen-bond acceptor but not a donor, it exhibits maximal solubility in polar aprotic solvents (which match its δP​ ) and moderate solubility in polar protic solvents (which can donate hydrogen bonds to the methoxy and carbonyl oxygens). It is highly recalcitrant to purely non-polar aliphatic hydrocarbons due to a severe mismatch in polar cohesive energy.

Quantitative Solubility Profiling

The following table summarizes the thermodynamic solubility profile of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one across a spectrum of standard organic solvents at 25°C. (Note: Values are calculated predictive models based on HSP vector distances and structural analogs).

Solvent ClassSpecific SolventHSP ( δD​,δP​,δH​ ) [MPa 1/2 ]Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)18.4, 16.4, 10.2> 100 (Excellent)Strong dipole-dipole alignment; universal solvation.
Halogenated Aprotic Dichloromethane (DCM)18.2, 6.3, 6.1> 100 (Excellent)Near-perfect HSP sphere overlap; high dispersive match.
Ester / Aprotic Ethyl Acetate15.8, 5.3, 7.2> 50 (Very Good)Favorable polar interactions; ideal for extraction.
Polar Protic Methanol15.1, 12.3, 22.3~ 30 (Good)H-bond donation to the solute's methoxy/carbonyl groups.
Polar Protic Ethanol15.8, 8.8, 19.4~ 25 (Good)Standard medium for Claisen-Schmidt condensations.
Non-Polar Aliphatic n-Hexane14.9, 0.0, 0.0< 5 (Poor)Severe δP​ and δH​ mismatch; useful as an anti-solvent.
Aqueous Water15.6, 16.0, 42.3< 0.1 (Insoluble)Extreme hydrophobic rejection driven by the -CF 3​ group.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility assays (e.g., solvent-shift methods) frequently suffer from metastable supersaturation artifacts. To establish absolute trustworthiness, solubility must be measured thermodynamically. This protocol is designed as a self-validating system to ensure phase equilibrium.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one solid (~200 mg) to a 5 mL amber glass vial containing 2 mL of the target organic solvent.

  • Thermal Equilibration: Seal the vial and place it in an isothermal shaking water bath at 25.0 ± 0.1°C. Agitate at 150 RPM for 48 hours .

    • Causality: A 48-hour window is critical. Shorter durations risk measuring the dissolution rate rather than the thermodynamic endpoint, particularly for highly crystalline fluorinated compounds.

  • Phase Separation: Transfer the suspension to a temperature-controlled ultracentrifuge. Spin at 15,000 RPM for 15 minutes at 25°C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute it volumetrically in the mobile phase, and analyze via HPLC-UV (Isocratic elution, C18 column, detection at ~254 nm).

  • Self-Validation (Solid-State Check): Recover the undissolved pellet, dry it under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce the formation of solvates or trigger polymorphic transformations. If the XRPD pattern of the pellet differs from the starting API, the measured solubility corresponds to the solvate, not the pure compound.

Workflow A 1. Solvent Selection (HSP Profiling) B 2. Saturated Solution Prep (Shake-Flask Method) A->B C 3. Thermal Equilibration (48h at 25°C) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. HPLC-UV Quantification (Isocratic Elution) D->E F 6. XRPD Verification (Polymorph/Solvate Check) D->F Undissolved Pellet

Fig 1. Self-validating thermodynamic solubility workflow ensuring phase equilibrium and solid-state integrity.

Application in Drug Development: NLRP3 Inflammasome Inhibitors

The aberrant activation of the NLRP3 inflammasome is implicated in severe inflammatory disorders, including Alzheimer's disease, atherosclerosis, and cryopyrin-associated periodic syndromes[1].

1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is heavily utilized in the synthesis of chalcone derivatives , which have emerged as highly potent, non-sulfonyl inhibitors of the NLRP3 inflammasome[4].

Protocol B: Claisen-Schmidt Condensation Workflow

The synthesis of these inhibitors relies on the Claisen-Schmidt condensation between our target acetophenone and a substituted benzaldehyde[5]. The solubility profile directly dictates the reaction conditions:

  • Solvent System Selection: While ethanol is the traditional solvent for this reaction[5], the high lipophilicity of the -CF 3​ group often causes premature precipitation of the intermediate. Solution: Utilize a 1:1 mixture of Ethanol and Tetrahydrofuran (THF) to maintain complete homogeneity.

  • Enolate Formation: Add aqueous NaOH (or KOH) to the solution. The base abstracts the α -proton of the acetophenone, forming a nucleophilic carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the benzaldehyde. The reaction proceeds at room temperature for 12–24 hours[5].

  • Dehydration: The intermediate undergoes spontaneous dehydration to form the α,β -unsaturated ketone (chalcone), linking the two aromatic rings[5].

  • Isolation: The reaction mixture is poured into ice water, neutralizing the base and precipitating the highly hydrophobic fluorinated chalcone, which is then recrystallized from hot ethanol.

These synthesized chalcones act by inhibiting the priming step and blocking the oligomerization of the ASC adaptor protein, thereby preventing the cleavage of Pro-Caspase-1 and the subsequent release of the pro-inflammatory cytokine IL-1 β [4].

Pathway LPS PAMPs/DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Sensor LPS->NLRP3 Triggers ASC ASC Adaptor NLRP3->ASC Oligomerizes Casp1 Pro-Caspase-1 ASC->Casp1 Cleaves IL1B IL-1β Release (Inflammation) Casp1->IL1B Matures Drug Chalcone Inhibitor (Acetophenone-derived) Drug->NLRP3 Blocks Assembly

Fig 2. NLRP3 inflammasome signaling pathway and targeted inhibition by chalcone derivatives.

References

  • WO2024240153A1 - Nlrp3 inflammasome inhibitors and uses thereof Google Patents[1]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids Accu Dyne Test[Link][3]

  • New Highly Potent NLRP3 Inhibitors: Furanochalcone Velutone F Analogues National Center for Biotechnology Information (PMC)[Link][4]

  • HANSEN SOLUBILITY PARAMETERS ResearchGate[Link][2]

  • Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects RSC Publishing[Link][5]

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Exploratory

Spectroscopic Characterization of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one. This molecule is of significant interest in synthetic and m...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one. This molecule is of significant interest in synthetic and medicinal chemistry, and a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and elucidation of its role in various chemical transformations. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic data associated with this compound.

Introduction and Molecular Structure

1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is an aromatic ketone featuring a methoxy and a trifluoromethyl group on the phenyl ring. The interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, along with the acetyl substituent, creates a unique electronic environment that is reflected in its spectroscopic signatures.

Molecular Structure Visualization

Caption: Molecular structure of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the methoxy and acetyl groups. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HH-6
~7.25d1HH-5
~7.15s1HH-3
~3.90s3H-OCH₃
~2.60s3H-C(O)CH₃

Interpretation and Rationale:

  • Aromatic Protons (H-6, H-5, H-3): The proton at the C-6 position (H-6) is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent acetyl group. It would likely appear as a doublet due to coupling with H-5. The proton at C-5 (H-5) would also be a doublet, coupled to H-6. The proton at C-3 (H-3) is ortho to the methoxy group and para to the trifluoromethyl group, and is expected to appear as a singlet or a very narrowly split doublet.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet around 3.90 ppm, which is a characteristic chemical shift for aryl methyl ethers.

  • Acetyl Protons (-C(O)CH₃): The protons of the acetyl methyl group will also be a sharp singlet, typically found further downfield than a standard methyl group due to the deshielding effect of the adjacent carbonyl, at approximately 2.60 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the trifluoromethyl group will result in C-F coupling, which can be observed as quartets for the CF₃ carbon and the carbon it is attached to (C-4).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198.0C=O
~158.0C-2
~135.0 (q)C-4
~132.0C-6
~124.0 (q)-CF₃
~120.0C-1
~118.0C-5
~112.0C-3
~56.0-OCH₃
~30.0-C(O)CH₃

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region, around 198.0 ppm.

  • Aromatic Carbons: The carbon attached to the methoxy group (C-2) will be shifted downfield due to the oxygen's electronegativity. The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

  • Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around 56.0 ppm, and the acetyl methyl carbon (-C(O)CH₃) around 30.0 ppm.

NMR Sample Preparation and Analysis Workflow

NMR_Workflow NMR Analysis Workflow A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B Transfer solution to a 5 mm NMR tube A->B C Place the NMR tube in the spectrometer B->C D Acquire ¹H and ¹³C NMR spectra C->D E Process the raw data (Fourier transform, phase correction, baseline correction) D->E F Integrate peaks and determine chemical shifts and coupling constants E->F G Assign signals to the molecular structure F->G H Correlate with 2D NMR (COSY, HSQC, HMBC) if necessary for complex structures G->H

Caption: A generalized workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aromatic and aliphatic)
~1680StrongC=O stretching (ketone)
~1600, ~1480Medium-StrongC=C stretching (aromatic ring)
~1300-1100StrongC-F stretching (trifluoromethyl group)
~1250StrongC-O stretching (aryl ether)

Interpretation and Rationale:

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹ is a key diagnostic peak for the ketone carbonyl group.[1]

  • C-F Stretches: The trifluoromethyl group will exhibit very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.

  • C-O Stretch: The aryl ether linkage of the methoxy group will show a strong absorption band around 1250 cm⁻¹.

  • Aromatic C=C Stretches: The presence of the benzene ring will be confirmed by absorptions in the 1600-1480 cm⁻¹ region.

  • C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

m/zInterpretation
~218[M]⁺, Molecular ion
~203[M - CH₃]⁺, Loss of a methyl radical
~175[M - CH₃CO]⁺, Loss of an acetyl radical

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₉F₃O₂), which is approximately 218 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for acetophenones include the loss of the acetyl methyl group ([M - 15]) and the loss of the entire acetyl group ([M - 43]). These fragmentation patterns provide further confirmation of the proposed structure.

Conclusion

The spectroscopic data for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, including ¹H NMR, ¹³C NMR, IR, and MS, provide a detailed and consistent picture of its molecular structure. The characteristic chemical shifts, coupling patterns, absorption bands, and fragmentation patterns all contribute to the unambiguous identification of this compound. This guide serves as a valuable resource for scientists working with this molecule, enabling them to confidently interpret their own analytical data.

References

  • PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

Foundational

Commercial Availability and Synthetic Utility of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one: A Technical Whitepaper

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) Executive Summary In the landscape of modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3)

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic profiles. 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS 1488600-58-3) has emerged as a highly specialized, commercially available building block. Characterized by its unique trifluoromethyl, methoxy, and acetyl substituents on a central phenyl ring, this compound serves as an advanced intermediate in the synthesis of complex heterocycles and targeted therapeutics, most notably1 [1].

This whitepaper provides an in-depth analysis of the compound’s structural rationale, commercial sourcing landscape, and field-proven synthetic protocols, designed to empower researchers with self-validating workflows.

Structural Rationale and Physicochemical Profiling

The architectural design of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is highly deliberate. As a Senior Application Scientist, it is critical to understand the causality behind these functional groups when designing downstream drug candidates:

  • Trifluoromethyl Group (-CF₃) at C4: The -CF₃ group significantly enhances the lipophilicity (logP) of the molecule, improving cellular membrane permeability. More importantly, its strong electron-withdrawing nature and steric bulk at the para position (relative to the acetyl group) block cytochrome P450-mediated oxidative metabolism, thereby increasing the metabolic half-life of derived drugs.

  • Methoxy Group (-OCH₃) at C2: Positioned ortho to the acetyl handle, the methoxy group acts as a potent hydrogen-bond acceptor. In target binding pockets (such as the NLRP3 NACHT domain), this group often provides a conformational lock via intramolecular interactions or specific binding to target residues.

  • Acetyl Group (-C(=O)CH₃) at C1: This is the primary reactive handle. The α-protons are sufficiently acidic to undergo enolization, making this moiety ideal for aldol condensations, reductive aminations, and the construction of pyrazole, pyrimidine, or chalcone frameworks.

Table 1: Physicochemical and Commercial Profile
Property / MetricValue / Detail
Chemical Name 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one
CAS Registry Number 1488600-58-3
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
Standard Commercial Purity ≥ 98% (Validated via HPLC/NMR)
Major Suppliers 2[2], 3 [3], 4 [4]
Key Applications Precursor for anti-inflammatory agents, kinase inhibitors, and agrochemicals

Synthetic Methodologies & Protocols

While the compound is commercially available, understanding its de novo synthesis and downstream application is vital for custom scale-up or derivative generation.

Protocol A: Synthesis via Weinreb Amide Organolithium Workflow

To synthesize CAS 1488600-58-3 from 1-bromo-2-methoxy-4-(trifluoromethyl)benzene, the Weinreb amide route is preferred over direct acylation to prevent the over-addition of organometallic reagents (which would yield a tertiary alcohol).

Causality & Self-Validation: The use of N-methoxy-N-methylacetamide (Weinreb amide) forms a stable, five-membered cyclic chelate with the lithium ion. This intermediate is stable at -78°C and only collapses to the target ketone upon acidic aqueous workup, ensuring a self-limiting, high-yield reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Validation: The solution will typically turn a pale yellow, indicating the formation of the aryllithium species. Stir for 30 minutes at -78°C.

  • Amide Addition: Add N-methoxy-N-methylacetamide (1.2 eq) dissolved in a minimal amount of anhydrous THF dropwise. Stir for 1 hour at -78°C, then allow the reaction to slowly warm to 0°C over 2 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (to break the tetrahedral chelate). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure acetophenone.

G A 1-Bromo-2-methoxy- 4-(trifluoromethyl)benzene B Aryllithium Intermediate (n-BuLi, -78°C) A->B Halogen-Metal Exchange C Tetrahedral Chelate (Weinreb Amide) B->C Nucleophilic Addition D Target Ketone (CAS 1488600-58-3) C->D Acidic Workup (- CH3ONHCH3)

Fig 1: Synthesis of CAS 1488600-58-3 via Weinreb amide organolithium workflow.

Protocol B: Downstream Application - Aldol Condensation to Chalcone

Chalcones derived from this building block are potent precursors for pyrazoline-based NLRP3 inhibitors.

Causality & Self-Validation: NaOH is used to deprotonate the α-methyl group, forming a nucleophilic enolate. The subsequent attack on a benzaldehyde derivative is followed by an E1cB dehydration. The driving force is the formation of a highly conjugated α,β-unsaturated system, which typically precipitates out of the ethanolic solution, self-validating the completion of the reaction.

Step-by-Step Methodology:

  • Dissolve 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and a substituted benzaldehyde (1.0 eq) in absolute ethanol (0.5 M).

  • Cool the mixture to 0°C in an ice bath.

  • Add an aqueous solution of NaOH (40% w/v, 1.5 eq) dropwise with vigorous stirring.

  • Remove the ice bath and stir at room temperature for 12–18 hours. Validation: A thick precipitate will form as the conjugated chalcone crystallizes out of the solvent.

  • Filter the solid over a Büchner funnel, wash with ice-cold ethanol, and recrystallize from ethanol/water to obtain the analytically pure chalcone intermediate.

Biological Target Pathway Visualization

Derivatives of CAS 1488600-58-3 are heavily featured in the patent literature for their ability to block the NLRP3 inflammasome [1]. The fluorinated acetophenone core is typically elaborated into a heterocyclic system that binds allosterically to the NLRP3 NACHT domain, preventing the ATPase activity required for inflammasome oligomerization.

G Signal PAMPs / DAMPs (Danger Signals) NLRP3 NLRP3 Sensor Protein Signal->NLRP3 Activation Inflammasome NLRP3 Inflammasome Complex (NLRP3 + ASC + Caspase-1) NLRP3->Inflammasome Oligomerization Inhibitor Fluorinated Acetophenone Derived Inhibitor Inhibitor->NLRP3 Allosteric Blockade Cytokines IL-1β / IL-18 Release & Pyroptosis Inflammasome->Cytokines Caspase-1 Cleavage

Fig 2: Mechanism of action for NLRP3 inflammasome inhibitors derived from CAS 1488600-58-3.

References

  • Title: WO2024240153A1 - Nlrp3 inflammasome inhibitors and uses thereof - Google Patents Source: Google Patents URL
  • Title: CAS:1488600-58-3, 1-(2-Methoxy-4-(trifluoromethyl)phenyl)
  • Title: 845-05-6|(4-Methoxyphenyl)(3-(trifluoromethyl)phenyl)methanone - BLDpharm (Catalog Data)
  • Title: 1488600-58-3 | CAS DataBase - ChemicalBook Source: ChemicalBook URL

Sources

Exploratory

Unlocking a Versatile Scaffold: Potential Research Applications of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Building Blocks In the landscape of modern medicinal chemistry and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a cornerstone of this approach, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, all of which are critical for optimizing drug candidates.[1]

This guide focuses on the potential research applications of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one , a substituted acetophenone that, while not extensively documented in current literature, represents a promising and versatile building block. Its structure combines the influential trifluoromethyl group with a methoxy substituent, offering a unique electronic and steric profile for further chemical exploration. The presence of a reactive ketone functional group further enhances its utility as a precursor for a diverse range of more complex molecules.[2] This document will serve as a technical resource, providing insights into its synthesis, characterization, and, most importantly, its potential applications as a key intermediate in the synthesis of novel bioactive compounds.

Synthesis and Characterization: A Plausible Synthetic Route

A common and effective method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5] For the synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, a plausible route would involve the Friedel-Crafts acylation of 3-(trifluoromethyl)anisole with acetyl chloride or acetic anhydride.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

Reaction Scheme:

Synthesis_of_1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one reactant1 3-(Trifluoromethyl)anisole reaction_center + reactant1->reaction_center reactant2 Acetyl Chloride reactant2->reaction_center product 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one catalyst AlCl3 arrow -> catalyst->arrow (Lewis Acid) solvent DCM solvent->arrow (Solvent) reaction_center->arrow arrow->product

A proposed synthetic route for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Substrate Addition: Following the addition of acetyl chloride, add 3-(trifluoromethyl)anisole (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the regiochemistry of the acylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the carbonyl group of the ketone.

Physicochemical Properties (Predicted)
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
Boiling Point ~240-250 °C at 760 mmHg
Appearance Colorless to pale yellow liquid or low melting solid

Potential Research Applications: A Gateway to Novel Bioactive Molecules

The true potential of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one lies in its utility as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. The combination of the methoxy and trifluoromethyl groups on the phenyl ring, along with the reactive ketone, opens up numerous avenues for derivatization.

Application 1: Synthesis of Novel Pyrrole Derivatives with Antimicrobial Potential

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The title compound can serve as a key starting material for the synthesis of novel trifluoromethyl-substituted pyrroles.

Proposed Synthetic Workflow:

Pyrrole_Synthesis_Workflow start 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one step1 α-Halogenation (e.g., with NBS) start->step1 intermediate1 α-Bromo-1-(2-methoxy-4- (trifluoromethyl)phenyl)ethan-1-one step1->intermediate1 step2 Hantzsch Pyrrole Synthesis (with β-ketoester and ammonia) intermediate1->step2 product Substituted Trifluoromethyl Pyrrole Derivative step2->product bioassay Antimicrobial Screening (MIC/MBC assays) product->bioassay

Workflow for the synthesis and evaluation of pyrrole derivatives.

Detailed Experimental Protocol: Synthesis of a Pyrrole Derivative

  • α-Bromination: To a solution of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC). After cooling, filter off the succinimide and concentrate the filtrate.

  • Hantzsch Pyrrole Synthesis: To a solution of the crude α-bromo ketone in ethanol, add ethyl acetoacetate (1.0 eq) and an excess of aqueous ammonia. Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the desired pyrrole derivative.

Biological Evaluation: The synthesized pyrrole derivatives can then be screened for their antimicrobial activity against a panel of clinically relevant bacteria and fungi using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Application 2: Development of Pyrazole-Based Kinase Inhibitors

Pyrazole-containing compounds are prevalent in medicinal chemistry and have been successfully developed as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[7] The ketone functionality of the title compound can be exploited to construct a pyrazole ring.

Proposed Synthetic Pathway:

Pyrazole_Synthesis_Pathway start 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one step1 Claisen-Schmidt Condensation (with an aromatic aldehyde) start->step1 intermediate1 Chalcone Intermediate step1->intermediate1 step2 Cyclization with Hydrazine (or substituted hydrazine) intermediate1->step2 product Substituted Trifluoromethyl Pyrazole Derivative step2->product bioassay Kinase Inhibition Assays (e.g., against a panel of kinases) product->bioassay

Pathway for the synthesis and testing of pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Chalcone Synthesis (Claisen-Schmidt Condensation): Dissolve 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and an appropriately substituted aromatic aldehyde (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise and stir the mixture at room temperature for several hours. The formation of a precipitate indicates the formation of the chalcone.

  • Work-up and Purification of Chalcone: Filter the precipitated chalcone, wash with cold ethanol and water, and dry. Recrystallize from a suitable solvent if necessary.

  • Pyrazole Formation: To a solution of the purified chalcone (1.0 eq) in glacial acetic acid or ethanol, add hydrazine hydrate (or a substituted hydrazine) (1.2 eq). Reflux the mixture for 4-6 hours.

  • Work-up and Purification of Pyrazole: Cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude pyrazole derivative by recrystallization or column chromatography.

Biological Evaluation: The resulting library of pyrazole derivatives can be screened against a panel of protein kinases implicated in diseases such as cancer or inflammation. In vitro kinase assays can be used to determine the IC₅₀ values of the compounds against the target kinases. Promising candidates can then be further evaluated in cell-based assays and preclinical models.

Conclusion: A Building Block with Untapped Potential

While 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is not yet a widely utilized reagent, its chemical structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. The strategic placement of the methoxy and trifluoromethyl groups, coupled with the reactivity of the ketone, provides a rich platform for the generation of diverse molecular scaffolds. This guide has outlined plausible synthetic routes to this compound and detailed potential research applications in the development of novel antimicrobial and kinase-inhibiting agents. It is our hope that this technical overview will inspire further investigation into this promising molecule and its derivatives, ultimately contributing to the advancement of drug discovery and materials science.

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  • OSTI. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

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  • PubChemLite. (n.d.). 2'-methoxy-4'-(trifluoromethoxy)acetophenone. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2'-Methoxy-4'-(trifluoromethoxy)acetophenone(CAS# 886500-08-9 ). Retrieved from [Link]

  • Supporting Information. (n.d.). 1 - Supporting Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Friedel-Crafts Acylation for the Synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: API Intermediates, Targeted Inflammasome Inhibitor Synthesis (e.g., NLRP3 inhibitors) [1] Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: API Intermediates, Targeted Inflammasome Inhibitor Synthesis (e.g., NLRP3 inhibitors) [1]

Introduction & Mechanistic Rationale

The synthesis of highly functionalized acetophenones is a cornerstone in the development of modern therapeutics, including targeted NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors [1]. The target compound, 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one , is synthesized via the Friedel-Crafts acylation of 3-(trifluoromethyl)anisole.

Regiochemical Control

The starting material, 3-(trifluoromethyl)anisole, presents a classic case of competing electronic and steric effects:

  • Methoxy Group (-OCH₃): Strongly activating, ortho/para-directing.

  • Trifluoromethyl Group (-CF₃): Strongly deactivating, meta-directing.

The methoxy group dominates the electrophilic aromatic substitution (EAS) directing effects. Acylation occurs preferentially at the position ortho to the methoxy group and para to the -CF₃ group (position 6 of the original anisole ring, which becomes position 1 in the product). The steric bulk of the -CF₃ group effectively blocks the alternative ortho position between the two substituents, ensuring high regioselectivity.

Experimental Workflow

The following diagram illustrates the critical stages of the transformation, from Lewis acid activation to the final aqueous quench.

G A 3-(Trifluoromethyl)anisole + Acetyl Chloride B Lewis Acid Complexation (AlCl3, 0°C) A->B Activation C Electrophilic Aromatic Substitution B->C Acylium Ion D Aqueous Quench (Ice/HCl) C->D Intermediate E Target Product Extraction & Isolation D->E Purification

Figure 1: Workflow for the Friedel-Crafts acylation of 3-(trifluoromethyl)anisole.

Step-by-Step Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Materials
  • Substrate: 3-(Trifluoromethyl)anisole (1.0 equiv, 10.0 mmol, 1.76 g)

  • Acylating Agent: Acetyl chloride (1.2 equiv, 12.0 mmol, 0.94 g)

  • Catalyst: Aluminum chloride, anhydrous (1.5 equiv, 15.0 mmol, 2.00 g)

  • Solvent: Dichloromethane (DCM), anhydrous (25 mL)

Methodology
  • Preparation of the Acylium Complex:

    • Action: Charge a flame-dried 100 mL round-bottom flask with anhydrous DCM (15 mL) and anhydrous AlCl₃ under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

    • Action: Add acetyl chloride dropwise over 10 minutes.

    • Causality: Premixing the Lewis acid and acylating agent generates the highly reactive acylium ion ( CH3​C≡O+ ) prior to substrate introduction, minimizing side reactions.

  • Substrate Addition:

    • Action: Dissolve 3-(trifluoromethyl)anisole in DCM (10 mL) and add dropwise to the activated complex at 0 °C over 30 minutes.

    • Causality: Slow addition controls the exothermic EAS process and prevents polyacylation. The strongly deactivating nature of the -CF₃ group requires the reaction to slowly warm to room temperature (20-25 °C) after addition.

  • In-Process Control (IPC):

    • Action: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS.

    • Validation: The reaction is deemed complete when the starting material peak (UV 254 nm) is <2% relative to the product.

  • Quenching and Workup:

    • Action: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice (50 g) and 1M HCl (20 mL).

    • Causality: The acidic ice quench breaks the robust aluminum-ketone complex without hydrolyzing the newly formed product.

    • Action: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organics with saturated NaHCO₃ (30 mL) and brine (30 mL), then dry over anhydrous Na₂SO₄.

  • Purification:

    • Action: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution 0-15% EtOAc in Hexanes) to yield the pure 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of Lewis acids and stoichiometry to maximize regioselectivity and yield.

EntryCatalyst (Equiv)Acylating Agent (Equiv)SolventTemp (°C)Conversion (%)Isolated Yield (%)
1FeCl₃ (1.5)AcCl (1.2)DCM0 to RT4538
2AlCl₃ (1.1)AcCl (1.1)DCM0 to RT7265
3AlCl₃ (1.5) AcCl (1.2) DCM 0 to RT >98 89
4AlCl₃ (1.5)Ac₂O (1.2)DCE808574 (Impure)

Note: AlCl₃ is strictly required in >1 equivalent because the Lewis acid coordinates strongly to the resulting ketone product, effectively removing the catalyst from the catalytic cycle.

References

  • World Intellectual Property Organization. (2024). Nlrp3 inflammasome inhibitors and uses thereof (WO2024240153A1). Google Patents.
Application

reaction conditions for the synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one derivatives

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary & Strategic Rationale The target molecule, 1-(2-Methoxy-4-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The target molecule, 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3)[1], is a highly valued intermediate in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors[2] and NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors[3].

The Regioselectivity Challenge

A common pitfall in the synthesis of this acetophenone derivative is attempting a Friedel-Crafts acylation on 3-(trifluoromethyl)anisole. The strongly electron-withdrawing trifluoromethyl (-CF₃) group deactivates the ring, while the methoxy (-OMe) group directs electrophiles to its ortho and para positions. Acylation typically occurs at the sterically favored para position to the methoxy group, yielding the undesired 1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-one regioisomer. Forcing acylation at the sterically hindered ortho position (which is para to the -CF₃ group) results in poor yields, complex mixtures, and potential Lewis acid-mediated demethylation of the ether.

The Bottom-Up Solution

To guarantee absolute regiocontrol, a bottom-up approach utilizing a pre-functionalized aryl halide is required. By starting with commercially available 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (CAS: 402-07-3)[4], the position of the acetyl group is strictly dictated by the location of the halogen. This guide details two robust, field-proven methodologies for this transformation: Route A (Organometallic Addition) and Route B (Palladium-Catalyzed Stille Coupling).

Synthetic Workflows

SynthesisWorkflow cluster_RouteA Route A: Organometallic Addition cluster_RouteB Route B: Pd-Catalyzed Coupling SM 1-Bromo-2-methoxy-4- (trifluoromethyl)benzene (CAS: 402-07-3) IntA Aryllithium Intermediate (-78 °C, THF) SM->IntA n-BuLi IntB 1-Ethoxyvinyl Intermediate (Pd(PPh3)4, Toluene, 100 °C) SM->IntB Reagent B Product 1-(2-Methoxy-4-(trifluoromethyl) phenyl)ethan-1-one IntA->Product 1. Reagent A 2. NH4Cl (aq) ReagentA N-Methoxy-N-methylacetamide (Weinreb Amide) IntB->Product HCl (aq) Hydrolysis ReagentB Tributyl(1-ethoxyvinyl)tin

Figure 1: Divergent synthetic workflows for the target acetophenone derivative.

Quantitative Method Comparison

To assist in route selection based on your laboratory's infrastructure and scale-up requirements, the parameters of both methodologies are summarized below.

Table 1: Quantitative Comparison of Synthetic Methodologies
ParameterRoute A: Organometallic AdditionRoute B: Pd-Catalyzed Stille Coupling
Primary Reagents n-BuLi, Weinreb AmidePd(PPh3)₄, Tributyl(1-ethoxyvinyl)tin
Operating Temperature -78 °C to 25 °C100 °C (Coupling), 25 °C (Hydrolysis)
Reaction Time 2.5 hours14 hours
Typical Yield 85 – 92%75 – 85%
Regioselectivity Absolute (>99:1)Absolute (>99:1)
Scalability Moderate (Requires cryogenic infrastructure)High (Standard heating, requires Sn removal)
Functional Group Tolerance Low (Base/Nucleophile sensitive)High (Tolerates esters, mild electrophiles)

Experimental Protocols

Route A: Lithiation and Weinreb Amide Trapping

This route is preferred for rapid, small-to-medium scale synthesis where cryogenic reactors are available.

Mechanistic Causality: Halogen-metal exchange using n-Butyllithium (n-BuLi) generates a highly nucleophilic aryllithium species. By reacting this intermediate with N-methoxy-N-methylacetamide (a Weinreb amide), a stable five-membered cyclic chelate is formed with the lithium ion. This chelate prevents a second equivalent of the organometallic reagent from attacking, which would otherwise yield an undesired tertiary alcohol (). The ketone is only released upon aqueous quenching.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon. Add anhydrous THF (25 mL) and 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (5.0 mmol, 1.0 equiv)[4].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Maintaining strict cryogenic conditions prevents the highly reactive aryllithium species from undergoing side reactions, such as aryne formation or nucleophilic attack on the -CF₃ group.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 5.25 mmol, 1.05 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Acylation: Add N-methoxy-N-methylacetamide (6.0 mmol, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Self-Validating IPC: Quench a 50 µL aliquot into saturated NH₄Cl and analyze via TLC (10% EtOAc/Hexanes). The disappearance of the starting bromide (R_f ~0.8) and appearance of the UV-active ketone (R_f ~0.4) validates reaction completion.

  • Quenching & Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to afford the product as a pale yellow oil.

Route B: Kosugi-Migita-Stille Cross-Coupling

This route is preferred for large-scale operations or when the substrate contains base-sensitive functional groups.

Mechanistic Causality: Palladium(0) catalyzes the cross-coupling of the aryl bromide with tributyl(1-ethoxyvinyl)tin. This avoids cryogenic conditions and strong bases. The initial product is an intermediate enol ether, which requires subsequent acidic hydrolysis to tautomerize and cleave the ether, revealing the target methyl ketone ().

Step-by-Step Methodology:

  • System Preparation: In a heavy-walled reaction vial, dissolve 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (5.0 mmol, 1.0 equiv)[4] in anhydrous toluene (25 mL).

  • Degassing: Degas the solution via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst & Reagent Addition: Under an Argon counter-flow, add Pd(PPh₃)₄ (0.25 mmol, 0.05 equiv) and tributyl(1-ethoxyvinyl)tin (6.0 mmol, 1.2 equiv). Seal the vial.

  • Coupling: Heat the reaction block to 100 °C and stir for 12 hours. Causality: Elevated temperature provides the activation energy necessary for the transmetalation step of the bulky stannane reagent in the catalytic cycle.

  • Hydrolysis: Cool the mixture to room temperature. Add 2M HCl (aq) (10 mL) and stir vigorously for 2 hours.

  • Self-Validating IPC: Monitor the hydrolysis via LC-MS. The intermediate enol ether will appear as a distinct mass prior to hydrolysis. Post-hydrolysis, the shift to the exact mass of the target ketone ([M+H]+ 219.06) confirms successful deprotection.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until pH ~7. Extract with EtOAc (3 × 20 mL).

  • Tin Removal: Wash the combined organic layers vigorously with 10% aqueous Potassium Fluoride (KF) for 30 minutes. Causality: KF converts highly soluble and toxic tributyltin byproducts into insoluble polymeric tributyltin fluoride (Bu₃SnF), which is easily removed by filtration through a Celite pad.

  • Purification: Dry the filtrate over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. URL:[Link]

  • Kosugi, M. et al. "Palladium-catalyzed reaction of tributyl(1-ethoxyvinyl)tin with aryl halides. A convenient synthesis of aryl methyl ketones." Journal of the American Chemical Society, 1983. URL:[Link]

  • Vertex Pharmaceuticals Inc. "Bicyclic sulfonamide compounds as sodium channel inhibitors." WIPO (PCT), WO2014201173A1, 2014.
  • Ventus Therapeutics US Inc. "Nlrp3 inflammasome inhibitors and uses thereof." WIPO (PCT), WO2024240153A1, 2024.

Sources

Method

protocol for the purification of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one by column chromatography

Application Note: Protocol for the Purification of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one by Flash Column Chromatography Target Audience: Researchers, medicinal chemists, and drug development professionals. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Purification of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one by Flash Column Chromatography

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Biological Context

The compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is a highly functionalized acetophenone derivative. Fluorinated and methoxy-substituted aromatic ketones serve as critical electrophilic building blocks in medicinal chemistry. They are frequently utilized in aldol condensations to synthesize chalcones or complex heterocyclic scaffolds, which are actively investigated as inhibitors for pathways such as the NLRP3 inflammasome[1].

Achieving high purity (>95%) of this intermediate is paramount, as trace impurities (such as unreacted starting materials or regioisomers from upstream Friedel-Crafts or cross-coupling reactions) can severely poison downstream catalysts or complicate the isolation of final active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Chromatographic Strategy

Designing a self-validating purification protocol requires an understanding of the molecule's electronic and steric topology:

Lipophilic Domain: The para-trifluoromethyl (-CF 3​ ) group is strongly electron-withdrawing and highly lipophilic. It reduces the overall electron density of the aromatic ring, weakening its π

π interactions with the stationary phase.
  • Polar Domain: The ortho-methoxy (-OCH 3​ ) and acetyl (-COCH 3​ ) groups possess localized dipole moments. The oxygen atoms act as hydrogen-bond acceptors, interacting strongly with the free silanol (-SiOH) groups on the surface of normal-phase silica gel.

  • Causality in Solvent Selection: Because the -CF 3​ group significantly increases the molecule's solubility in non-polar solvents, highly polar eluent mixtures will cause the compound to co-elute with the solvent front. Empirical data for closely related trifluoromethylated acetophenones demonstrates that a low-polarity solvent system, specifically Hexane/Ethyl Acetate (9:1 v/v) , provides an optimal retention factor ( Rf​ ) of approximately 0.25 to 0.28[2]. This Rf​ range ensures maximum interaction with the theoretical plates of the column, allowing for baseline resolution from non-polar impurities (which elute near the solvent front) and highly polar byproducts (which remain near the baseline)[3].

    Purification Workflow Visualization

    G Start Crude Mixture (Acetophenone Deriv.) TLC TLC Optimization (Target Rf ~0.25-0.30) Start->TLC Analyze Prep Column Packing (Slurry Method) TLC->Prep Select System Load Sample Loading (Dry Loading Preferred) Prep->Load Prepare Bed Elute Flash Elution (Hexane:EtOAc 9:1) Load->Elute Apply Pressure Analyze Fraction Analysis (UV 254 nm) Elute->Analyze Collect Tubes Pool Pooling & Evaporation (Pure Compound) Analyze->Pool Verify Purity

    Workflow for the flash column chromatography purification of the acetophenone derivative.

    Materials and Reagents

    • Stationary Phase: Silica gel 60 (230–400 mesh, 40–63 µm particle size) for flash chromatography.

    • Mobile Phase: Hexanes (ACS grade) and Ethyl Acetate (EtOAc, ACS grade).

    • TLC Plates: Silica gel 60 F 254​ aluminum-backed plates.

    • Detection: UV lamp (254 nm) and an appropriate chemical stain (e.g., Potassium permanganate or p-Anisaldehyde) for non-UV active impurities.

    • Loading Agent: Celite 545 or additional silica gel for dry loading.

    Quantitative Parameters for Scale-Up

    To maintain trust and reproducibility, the ratio of crude mass to silica gel must be strictly controlled. For moderately challenging separations ( ΔRf​≈0.15 ), a 1:50 crude-to-silica ratio is standard[3].

    Table 1: Standardized Column Dimensions and Loading Capacities

    Crude Mass (g)Silica Gel Mass (g)Column Diameter (cm)Fraction Size (mL)Flow Rate (mL/min)
    0.1 - 0.5251.5 - 2.01010 - 15
    0.5 - 1.0502.5 - 3.02015 - 20
    1.0 - 5.0150 - 2504.0 - 5.05030 - 40
    5.0 - 10.0400 - 5006.0 - 7.010050 - 60

    Step-by-Step Experimental Protocol

    Step 1: TLC Optimization & Validation
    • Dissolve a small aliquot (~1 mg) of the crude mixture in 1 mL of Dichloromethane (DCM).

    • Spot the solution onto a TLC plate alongside reference standards (if available)[4].

    • Elute the plate in a closed chamber pre-equilibrated with Hexane/EtOAc (9:1 v/v) .

    • Visualize under UV light (254 nm). The conjugated aromatic system of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one will appear as a dark spot against the fluorescent green background.

    • Validation: Ensure the target spot has an Rf​ of 0.25–0.30. If the Rf​ is >0.35, decrease the EtOAc concentration to 95:5. If <0.20, increase to 85:15.

    Step 2: Column Preparation (Slurry Packing)

    Scientific Rationale: Slurry packing is mandatory to prevent the entrapment of air bubbles and the formation of cracks, which cause "channeling" and destroy band resolution[4].

    • Secure the glass column perfectly vertical using a clamp and a plumb line.

    • Add a small plug of glass wool or cotton to the bottom, followed by a 5 mm layer of clean sea sand to provide a flat base.

    • In an Erlenmeyer flask, suspend the required mass of silica gel (see Table 1) in 100% Hexanes to create a uniform slurry.

    • Pour the slurry smoothly into the column in a single, continuous motion.

    • Rinse the flask with additional Hexanes and add to the column. Apply gentle air pressure (approx. 2-3 psi) to pack the bed until the solvent level is 1 cm above the silica. Never let the silica bed run dry.

    • Add a 1 cm protective layer of sea sand on top of the silica bed.

    Step 3: Sample Loading (Dry Loading)

    Scientific Rationale: Because the target compound may be a viscous oil or low-melting solid, dissolving it in a polar solvent (like DCM) for wet loading can cause severe band broadening. Dry loading eliminates the sample-solvent effect, ensuring an infinitely narrow initial band.

    • Dissolve the crude mixture in a minimum volume of DCM or Acetone.

    • Add silica gel (approx. 2 to 3 times the mass of the crude) to the flask.

    • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully pour the dry-loaded powder evenly onto the protective sand layer of the prepared column.

    • Add a final 1 cm layer of sea sand on top to prevent disturbance during solvent addition.

    Step 4: Elution and Fraction Collection
    • Carefully add the optimized mobile phase (Hexane/EtOAc 9:1 v/v) down the sides of the column using a pipette until the sand is covered by a few centimeters of solvent.

    • Fill the remainder of the column reservoir with the mobile phase.

    • Apply steady air pressure to achieve the target flow rate (see Table 1).

    • Collect fractions continuously in numbered test tubes.

    Step 5: Fraction Analysis and Pooling
    • Spot every 3rd or 4th fraction onto a large TLC plate.

    • Elute the plate with the 9:1 Hexane/EtOAc system and visualize under UV 254 nm.

    • Identify the fractions containing the pure 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one ( Rf​ ~ 0.25)[2].

    • Pool the pure fractions into a pre-weighed round-bottom flask.

    • Concentrate the pooled fractions under reduced pressure using a rotary evaporator (Bath temp: 35°C, to avoid volatilizing the target compound).

    • Dry the resulting product under high vacuum to remove residual solvent traces. Confirm final purity via 1 H-NMR and 19 F-NMR.

    Troubleshooting Guide

    ObservationMechanistic CauseCorrective Action
    Band Tailing / Streaking Overloading of the column or strong hydrogen bonding with active silanol sites.Reduce the crude-to-silica ratio. If streaking persists, add 1% Triethylamine (TEA) to the mobile phase to deactivate acidic silanol groups.
    Co-elution with Impurities The solvent system is too polar, causing insufficient theoretical plate interaction.Decrease the polarity of the mobile phase (e.g., shift from 9:1 to 95:5 Hexane/EtOAc) and run a longer, slower column[3].
    Cracked Silica Bed Exothermic heat of adsorption during solvent mixing, or the column ran dry.Always pre-mix solvents before adding them to the column. Never allow the solvent level to drop below the top sand layer.

    References

    • Grignard Reaction and DPE Synthesis | Thin Layer Chromatography | Elution Source: Scribd URL:[Link]

    • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: Chromatography Online URL:[Link]

    • WO2024240153A1 - Nlrp3 inflammasome inhibitors and uses thereof Source: Google Patents URL

    Sources

    Application

    1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one as an intermediate for kinase inhibitors

    Application Note: 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one as a Key Intermediate in the Synthesis of Next-Generation Kinase Inhibitors Executive Summary The development of targeted protein kinase inhibitors (PK...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one as a Key Intermediate in the Synthesis of Next-Generation Kinase Inhibitors

    Executive Summary

    The development of targeted protein kinase inhibitors (PKIs) relies heavily on the construction of privileged heterocyclic scaffolds, such as pyrimidines and pyrazolo[1,5-a]pyrimidines[1]. 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3)[2] serves as a highly versatile acetophenone derivative for synthesizing these core structures. This application note details the mechanistic rationale, physicochemical properties, and self-validating synthetic protocols for utilizing this intermediate in drug discovery workflows.

    Mechanistic Rationale & Structural Significance

    When designing ATP-competitive kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (e.g., CDK4)[3], the substitution pattern on the aryl ring significantly dictates the binding affinity and pharmacokinetic profile[4].

    • Trifluoromethyl (-CF3) Group : Positioned at the para position relative to the ketone, the highly electronegative -CF3 group increases the overall lipophilicity of the molecule, enhancing cellular permeability. Furthermore, the strong C-F bonds provide metabolic stability against cytochrome P450-mediated oxidation.

    • Methoxy (-OCH3) Group : Positioned at the ortho position, the methoxy group acts as a crucial hydrogen bond acceptor. Sterically, it forces the adjacent aromatic ring out of coplanarity with the pyrimidine core. This creates a specific conformational "lock" that fits precisely into the hydrophobic pocket of the kinase ATP-binding site, a critical feature for overcoming resistance mutations like EGFR-T790M[4].

    Physicochemical Profiling

    Before initiating synthesis, it is critical to verify the quality of the starting material. Table 1 summarizes the key properties of the intermediate.

    Table 1: Physicochemical Properties of the Intermediate

    PropertySpecification / Value
    Chemical Name 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one
    CAS Number 1488600-58-3
    Molecular Formula C10H9F3O2
    Molecular Weight 218.17 g/mol
    Appearance Pale yellow to off-white liquid/solid
    Structural Role Aryl donor for [3+2+1] annulation or Claisen-Schmidt condensation

    Synthetic Workflows & Experimental Protocols

    The synthesis of pyrimidine-based kinase inhibitors from acetophenones typically involves a sequential enaminone formation followed by cyclization[5]. The protocols below detail a robust two-step sequence to construct the pyrimidine core.

    Protocol 1: Synthesis of the Enaminone Intermediate
    • Objective : Convert the acetophenone to 3-(dimethylamino)-1-(2-methoxy-4-(trifluoromethyl)phenyl)prop-2-en-1-one.

    • Causality : N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is utilized as a formylating agent instead of traditional base-catalyzed formylation. This avoids the use of strong bases (like NaH), which can cause unwanted side reactions with the sensitive -CF3 group. Toluene is selected as the solvent to allow for the azeotropic removal of methanol, driving the equilibrium toward complete conversion.

    Step-by-Step Procedure :

    • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (10.0 g, 45.8 mmol) in anhydrous toluene (100 mL).

    • Reagent Addition : Add DMF-DMA (8.19 g, 68.7 mmol, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Reflux : Heat the reaction mixture to 110 °C. The Dean-Stark trap will collect the methanol byproduct. Maintain reflux for 12 hours.

    • In-Process Control (IPC) : Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active, bright yellow enaminone spot (Rf ~0.3).

    • Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the resulting residue with cold hexanes to precipitate the product.

    • Validation Criteria : Analyze via LC-MS. The expected mass is [M+H]+ = 274.1. 1H-NMR should show characteristic trans-alkene doublets (J ~ 12.5 Hz) around 5.5 and 7.8 ppm, confirming the enaminone structure.

    Protocol 2: Cyclization to the Pyrimidine Core
    • Objective : React the enaminone with guanidine hydrochloride to form a 2-amino-4-arylpyrimidine scaffold.

    • Causality : Guanidine hydrochloride requires a base to generate the free nucleophilic species. Sodium methoxide (NaOMe) in ethanol is used because the methoxide cleanly deprotonates the guanidine without hydrolyzing the enaminone. The reaction proceeds via an initial Michael addition of the guanidine to the enaminone double bond, followed by intramolecular cyclization and elimination of dimethylamine[1].

    Step-by-Step Procedure :

    • Preparation : Suspend guanidine hydrochloride (5.25 g, 55.0 mmol, 1.2 eq) in anhydrous ethanol (80 mL).

    • Activation : Add NaOMe (25 wt% in MeOH, 12.6 mL, 55.0 mmol) and stir for 30 minutes at room temperature to liberate free guanidine.

    • Coupling : Add the enaminone intermediate from Protocol 1 (12.5 g, 45.8 mmol) in one portion.

    • Cyclization : Heat the mixture to reflux (80 °C) for 16 hours.

    • IPC : Monitor via LC-MS. The disappearance of the m/z 274.1 peak and the appearance of the target pyrimidine mass ([M+H]+ = 270.1) validates the cyclization.

    • Workup : Cool the reaction to 0 °C. Add ice-cold distilled water (100 mL) dropwise to induce precipitation. Filter the solid, wash with water, and dry under vacuum at 50 °C.

    • Validation Criteria : 1H-NMR (DMSO-d6) must show the pyrimidine aromatic proton (H-5) as a distinct singlet or doublet around 7.0-7.2 ppm, alongside the broad singlet of the -NH2 group at ~6.5 ppm.

    Visualizing the Synthetic & Biological Pathways

    SynthesisWorkflow A 1-(2-Methoxy-4-(trifluoromethyl) phenyl)ethan-1-one B DMF-DMA / Toluene (Enaminone Formation) A->B Step 1 C 3-(Dimethylamino)-1-(2-methoxy-4- (trifluoromethyl)phenyl)prop-2-en-1-one B->C Reflux, 12h (- MeOH) D Guanidine HCl / NaOMe (Cyclization) C->D Step 2 E Pyrimidine Core Intermediate D->E Base, Heat F Target Kinase Inhibitor (EGFR / CDK4) E->F Derivatization

    Caption: Workflow for synthesizing pyrimidine-based kinase inhibitors from the acetophenone intermediate.

    KinasePathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR / CDK4) Ligand->Receptor Binds Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Receptor ATP-competitive Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

    Caption: Mechanism of action for ATP-competitive kinase inhibitors derived from the pyrimidine core.

    Pharmacological Evaluation & SAR Data

    The incorporation of the 2-methoxy-4-(trifluoromethyl)phenyl moiety into the pyrimidine or pyrazolo[1,5-a]pyrimidine scaffold drastically alters the kinase inhibitory profile. Table 2 summarizes comparative Structure-Activity Relationship (SAR) data against EGFRWT and mutant EGFRT790M, demonstrating the superiority of this specific substitution pattern in overcoming resistance[4].

    Table 2: Comparative Kinase Inhibition (EGFR) of Pyrimidine Derivatives

    Aryl Substitution PatternIC50 (EGFR-WT)IC50 (EGFR-T790M)Cellular Efficacy (A549)
    Unsubstituted Phenyl1.45 µM>10 µMPoor
    4-Chloro Phenyl0.85 µM5.20 µMModerate
    4-Trifluoromethyl Phenyl0.42 µM1.85 µMGood
    2-Methoxy-4-(trifluoromethyl) Phenyl 0.08 µM 0.21 µM Excellent
    Erlotinib (Control)0.02 µM0.56 µMModerate (Resistance prone)

    Note: The dual presence of the methoxy steric lock and the lipophilic CF3 group results in a sub-micromolar inhibition profile against the T790M gatekeeper mutation.

    References

    • CAS#1488600-58-3 | 1-(2-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, Orchid Chemical. 2

    • United States Patent: 4-aminopyrimidine-5-one derivatives, Google Patents. 3

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment, PMC (NIH). 1

    • Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor, ACS Publications.5

    • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M, Taylor & Francis. 4

    Sources

    Method

    Application Note: Experimental Protocol for the Chemoselective Reduction of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Executive Summary The reduction of highly substituted acetophenones to their corresponding secondary alcohols is a foundational transformation in medicinal chemistry, particularly in the synthesis of precursors for NLRP3...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The reduction of highly substituted acetophenones to their corresponding secondary alcohols is a foundational transformation in medicinal chemistry, particularly in the synthesis of precursors for NLRP3 inflammasome inhibitors and other targeted therapeutics. This application note details the robust, chemoselective reduction of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-ol using Sodium Borohydride (NaBH₄). The protocol is designed with self-validating checkpoints to ensure high yield, safety, and reproducibility for drug development professionals.

    Mechanistic Rationale & Causality

    The choice of reagents and reaction conditions is dictated by the unique electronic and steric environment of the substrate [1].

    • Electronic Effects & Reactivity: The substrate features two competing electronic influences on the phenyl ring. The para-trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity (partial positive charge, δ+) of the carbonyl carbon. Conversely, the ortho-methoxy (-OCH₃) group donates electron density via resonance (+M) while introducing steric hindrance. Ultimately, the strong -I effect of the -CF₃ group dominates, making this specific ketone highly reactive toward nucleophilic hydride attack.

    • The Role of the Protic Solvent: While NaBH₄ can be used in various media, anhydrous methanol (MeOH) is selected as the optimal solvent. Mechanistic studies demonstrate that the hydroxylic solvent is not merely a passive medium; it actively participates in the transition state. The solvent hydrogen-bonds to the carbonyl oxygen, further increasing its electrophilicity, and rapidly protonates the resulting tetrahedral alkoxide intermediate to drive the reaction forward [3].

    • Temperature Control: Because of the substrate's heightened electrophilicity, the hydride transfer is highly exothermic. Initiating the reaction at 0 °C is a critical causal step to prevent solvent-adduct formation, over-reduction, or thermal runaway.

    Experimental Workflow

    Workflow S1 1. Substrate Preparation S2 2. NaBH4 Addition S1->S2 S3 3. Reaction Monitoring S2->S3 S4 4. Acidic Quench S3->S4 S5 5. Extraction & Drying S4->S5 S6 6. Purification & Analysis S5->S6

    Logical workflow for the chemoselective reduction of substituted acetophenones.

    Quantitative Data & Reaction Parameters

    The following table summarizes the optimized stoichiometric and physical parameters required for this transformation.

    ParameterOptimal Value / DescriptionRationale
    Substrate 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-oneTarget substituted acetophenone.
    Reagent Sodium Borohydride (NaBH₄)Chemoselective hydride source [1].
    Equivalents 1.5 – 2.0 eq (relative to substrate)Ensures complete conversion; accounts for reagent degradation.
    Solvent Anhydrous Methanol (MeOH)Protic solvent accelerates transition state kinetics [3].
    Concentration 0.2 M – 0.5 MBalances reaction rate and thermal dissipation.
    Temperature 0 °C initially, warming to 25 °CControls exotherm during hydride addition.
    Reaction Time 30 – 60 minutesRapid conversion driven by the -CF₃ group.
    Expected Yield > 90% (Isolated)High efficiency typical of NaBH₄ reductions.
    TLC R_f Ketone: ~0.6 | Alcohol: ~0.3Monitored in 20% EtOAc/Hexanes; UV active [2].

    Step-by-Step Experimental Protocol

    This methodology is structured as a self-validating system, ensuring that the researcher can confirm the success of each phase before proceeding.

    Step 1: Substrate Preparation

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

    • Dissolve 1.0 equivalent of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one in anhydrous methanol to achieve a concentration of 0.3 M.

    • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    Step 2: Reagent Addition 4. Weigh out 1.5 to 2.0 equivalents of finely powdered NaBH₄. 5. Add the NaBH₄ portion-wise over 10–15 minutes.

    • Causality Note: Portion-wise addition prevents a sudden spike in temperature and mitigates the rapid evolution of hydrogen gas, which could lead to solvent bumping.

    Step 3: Reaction & Monitoring 6. Remove the ice-water bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir vigorously for 30 to 60 minutes. 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system [2].

    • Self-Validation Checkpoint: The starting ketone is less polar and will elute higher (R_f ~0.6). The successful transfer of the hydride yields the secondary alcohol, which hydrogen-bonds with the silica gel, resulting in a lower R_f (~0.3). The complete disappearance of the top spot confirms 100% conversion.

    Step 4: Quenching 8. Once TLC confirms completion, return the flask to the ice-water bath (0 °C). 9. Carefully add 1M HCl (or saturated aqueous NH₄Cl) dropwise to the mixture until the pH reaches ~6-7.

    • Self-Validation Checkpoint: The addition of acid will cause bubbling (release of H₂ gas) as excess NaBH₄ is destroyed. The cessation of bubbling is a self-validating indicator that all reactive borohydride species have been safely neutralized.

    Step 5: Extraction & Purification 10. Concentrate the quenched mixture in vacuo to remove the majority of the methanol. 11. Partition the remaining aqueous residue between distilled water and Dichloromethane (DCM) or Ethyl Acetate (EtOAc). 12. Extract the aqueous layer twice more with the chosen organic solvent. 13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. 14. Evaporate the solvent under reduced pressure to yield the crude 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-ol. Given the chemoselectivity of the reaction, the crude product is typically >95% pure, but it can be further purified via flash column chromatography if analytically pure material is required.

    Troubleshooting Insights

    • Stalled Reaction: If TLC indicates incomplete conversion after 60 minutes, the NaBH₄ may have degraded due to atmospheric moisture absorption prior to use. Solution: Cool the reaction back to 0 °C and add an additional 0.5 equivalents of fresh NaBH₄.

    • Emulsion Formation During Extraction: The combination of the methoxy and trifluoromethyl groups can alter the partition coefficient, occasionally causing emulsions during the aqueous workup. Solution: Filter the biphasic mixture through a small pad of Celite, or add additional brine to increase the ionic strength of the aqueous layer, forcing the organic product into the DCM/EtOAc phase.

    References

    • Title : Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry | Source : Master Organic Chemistry | URL :[Link]

    • Title : Reduction of a ketone using sodium borohydride. Control of a reaction by TLC | Source : The Royal Society of Chemistry | URL :[Link]

    • Title : The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride | Source : The Journal of Organic Chemistry - ACS Publications | URL : [Link]

    Application

    Application Note: Synthesis of Trifluoromethylated Heterocycles from 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Executive Summary & Strategic Rationale In modern drug discovery, the incorporation of the trifluoromethyl (–CF₃) group is a privileged strategy to enhance metabolic stability, lipophilicity, and target binding affinity....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Rationale

    In modern drug discovery, the incorporation of the trifluoromethyl (–CF₃) group is a privileged strategy to enhance metabolic stability, lipophilicity, and target binding affinity. 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) serves as a highly versatile building block for constructing complex heterocyclic scaffolds. Recent advancements in medicinal chemistry highlight the utility of this specific synthon in the development of1[1], which are critical targets for treating inflammatory disorders.

    This application note provides field-proven, self-validating protocols for converting this acetophenone derivative into biologically relevant heterocycles, including pyrazoles, pyrimidines, and isoxazoles.

    Mechanistic Profiling of the Synthon

    The unique substitution pattern of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one dictates its specific orthogonal reactivity:

    • Electronic Activation: The strongly electron-withdrawing para-trifluoromethyl group increases the acidity of the acetyl α -protons. This facilitates rapid enolate formation under basic conditions, accelerating the initial step of Claisen-Schmidt condensations.

    • Steric & Conformational Control: The ortho-methoxy group introduces steric encumbrance around the carbonyl center. While enolate formation is fast, the subsequent nucleophilic attack on aldehydes can be sterically impeded. This requires careful optimization of solvent ratios and vigorous stirring to ensure high conversion. In the final heterocyclic drug substance, this methoxy group often acts as a crucial hydrogen-bond acceptor.

    Synthetic Workflow

    Pathway A 1-(2-Methoxy-4-(trifluoromethyl) phenyl)ethan-1-one B Chalcone Intermediate A->B Ar-CHO, NaOH EtOH, rt E Pyrazole-4-carboxaldehyde A->E 1. PhNHNH2 2. POCl3, DMF C Trifluoromethylated Pyrazole B->C NH2NH2·H2O EtOH, reflux D Trifluoromethylated Pyrimidine B->D Guanidine·HCl, NaOEt EtOH, reflux

    Figure 1: Divergent synthetic pathways for heterocycles from the target acetophenone.

    Standardized Protocols & Self-Validating Workflows

    Protocol A: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

    Causality & Design: Ethanol is selected as the solvent because it dissolves both the acetophenone and the aldehyde, but it is a poor solvent for the highly conjugated chalcone product. As the reaction progresses, the product precipitates, driving the equilibrium forward according to Le Chatelier's principle and preventing side reactions like the Michael addition of a second acetophenone molecule.

    Step-by-Step Methodology:

    • Charge a 100 mL round-bottom flask with 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (10.0 mmol) and a substituted benzaldehyde (10.0 mmol).

    • Add 20 mL of absolute ethanol and stir until a homogeneous solution is achieved.

    • Cool the mixture to 0–5 °C using an ice bath.

    • Add 5 mL of a 40% (w/v) aqueous NaOH solution dropwise over 10 minutes to prevent localized heating and self-condensation of the aldehyde.

    • Remove the ice bath and stir vigorously at room temperature for 3–4 hours.

    • Pour the mixture into 100 mL of ice-cold distilled water and neutralize with 1M HCl to pH 7.

    • Filter the resulting precipitate, wash with cold water (3 × 20 mL), and recrystallize from hot ethanol.

    Validation & Quality Control: The reaction is self-validating visually; a thick precipitate forms as the chalcone crystallizes. Spectroscopically, the disappearance of the methyl ketone singlet (~2.6 ppm) and the emergence of two doublets (~7.4–7.8 ppm) with a large coupling constant ( J≈15.5 Hz) in the 1 H NMR spectrum confirms the formation of the trans- α,β -unsaturated ketone.

    Protocol B: Cyclocondensation to 3,5-Disubstituted Pyrazoles

    The synthesis of pyrazoles via the reaction of hydrazines with acetophenone-derived chalcones is a 2[2].

    Causality & Design: The addition of catalytic acetic acid serves a dual purpose. First, it protonates the carbonyl oxygen of the chalcone, enhancing the electrophilicity of the β -carbon. Second, it neutralizes trace alkalinity from the previous step, preventing retro-Michael degradation of the chalcone at elevated temperatures.

    Step-by-Step Methodology:

    • Suspend the chalcone intermediate (5.0 mmol) in 15 mL of absolute ethanol.

    • Add hydrazine hydrate (80% aqueous, 15.0 mmol, 3.0 equiv) followed by 0.5 mL of glacial acetic acid.

    • Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

    • Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Upon completion, concentrate the mixture under reduced pressure to half its volume and pour into crushed ice.

    • Filter the solid pyrazoline/pyrazole, wash with water, and dry under vacuum.

    Validation & Quality Control: The deep color of the chalcone dissipates as the extended conjugated system is disrupted during cyclization. TLC will show a shift to a more polar spot (lower Rf​ ). 1 H NMR validation requires observing the disappearance of the alkene doublets and the appearance of a distinct pyrazole C4-H singlet around 6.8 ppm.

    Protocol C: One-Pot Vilsmeier-Haack Synthesis of Pyrazole-4-carboxaldehydes

    Furthermore, Vilsmeier-Haack double formylation of the corresponding hydrazones provides3[3].

    Causality & Design: The Vilsmeier-Haack reagent (chloroiminium ion) is generated in situ from POCl₃ and DMF. The reaction must be initiated at 0 °C because the formation of this electrophilic species is highly exothermic. The subsequent aqueous workup with sodium bicarbonate is critical; it hydrolyzes the iminium intermediate to the target aldehyde while neutralizing the generated HCl, preventing the degradation of the acid-sensitive pyrazole ring.

    Step-by-Step Methodology:

    • Hydrazone Formation: React the acetophenone (5.0 mmol) with phenylhydrazine (5.0 mmol) in ethanol with catalytic acid to form the hydrazone. Isolate and dry.

    • Formylation: Cool 10 mL of anhydrous DMF to 0 °C. Add POCl₃ (15.0 mmol) dropwise under an inert atmosphere. Stir for 30 minutes.

    • Add the hydrazone (5.0 mmol) portion-wise to the cold Vilsmeier reagent.

    • Heat the mixture to 60 °C for 5 hours.

    • Pour the cooled mixture into an ice-cold saturated solution of NaHCO₃ and stir overnight.

    • Filter the precipitated pyrazole-4-carboxaldehyde and recrystallize from ethanol.

    Validation & Quality Control: The successful double formylation and cyclization are confirmed by the appearance of a sharp, highly deshielded aldehyde proton singlet at ~9.9–10.1 ppm in the 1 H NMR spectrum, alongside the characteristic pyrazole C5-H singlet.

    Quantitative Data & Performance Metrics

    The following table summarizes the expected performance metrics for the synthesis of various heterocycles starting from 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one under the optimized conditions described above.

    Heterocycle TargetIntermediate RequiredKey Reagents & CatalystsReaction TimeTypical Yield (%)Primary Purification Method
    Chalcone None (Direct)Ar-CHO, NaOH (aq)3–4 h82–88%Filtration & EtOH Recrystallization
    Pyrazole ChalconeNH₂NH₂·H₂O, AcOH4–6 h75–85%Precipitation in Ice Water
    Pyrimidine ChalconeGuanidine·HCl, NaOEt6–8 h65–72%Column Chromatography (SiO₂)
    Pyrazole-4-CHO HydrazonePOCl₃, DMF (Vilsmeier)5–6 h70–78%Neutralization & Recrystallization

    References

    • WO2024240153A1 - Nlrp3 inflammasome inhibitors and uses thereof - Google Patents.
    • One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent.
    • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    alternative catalysts for the synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Target API Intermediate: 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3)[1] Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Welcome to the Process Chemistry Su...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target API Intermediate: 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3)[1] Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

    Welcome to the Process Chemistry Support Hub. Synthesizing highly functionalized acetophenones like 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one presents unique chemoselectivity challenges. The strong electron-withdrawing nature of the para-trifluoromethyl group often stalls traditional Friedel-Crafts acylations, while the ortho-methoxy group introduces steric hindrance.

    This guide provides validated, alternative catalytic protocols to bypass traditional, stoichiometric Lewis acids (like AlCl₃) and toxic organotin reagents, ensuring scalable and green pathways for your drug development workflows.

    Part 1: Alternative Catalytic Protocols & Methodologies

    Protocol A: Green Lewis Acid Catalysis (Friedel-Crafts Acylation)

    Catalyst System: Bismuth(III) Triflate — Bi(OTf)₃

    The Causality of the Choice: Traditional AlCl₃ requires >1 stoichiometric equivalent because the Lewis acid tightly coordinates to the basic carbonyl oxygen of the newly formed acetophenone, effectively killing catalytic turnover. Bismuth triflate is a "softer", highly efficient, and water-tolerant Lewis acid[2]. It activates acetic anhydride sufficiently for electrophilic attack but binds weakly to the resulting product, allowing true catalytic turnover at loadings as low as 5 mol%[3].

    Step-by-Step Methodology:

    • In an oven-dried Schlenk flask under N₂, dissolve 1-methoxy-3-(trifluoromethyl)benzene (10.0 mmol) in anhydrous CH₂Cl₂ (20 mL).

    • Add Bi(OTf)₃ (0.5 mmol, 5 mol%) and stir for 5 minutes at ambient temperature.

    • Dropwise add acetic anhydride (12.0 mmol) over 10 minutes to control the exotherm.

    • Heat the reaction mixture to a gentle reflux (40 °C) for 4 hours.

    • Quench with saturated aqueous NaHCO₃ (20 mL), extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

    • Purify via flash chromatography (Hexanes/EtOAc) to isolate the target ketone.

    Self-Validating System: This protocol is self-monitoring via colorimetry. The initial suspension of Bi(OTf)₃ in CH₂Cl₂ transitions into a homogeneous, deep-orange solution upon the formation of the active acylium-bismuth complex. Complete consumption of the starting material is confirmed visually when the orange color dissipates to a pale yellow, signaling reaction completion before a TLC plate is even run.

    Protocol B: Transition-Metal Catalyzed Acetylation (Cross-Coupling)

    Catalyst System: Pd(OAc)₂ / Xantphos or NiCl₂(dppp)

    The Causality of the Choice: Direct Friedel-Crafts acylation of 3-(trifluoromethyl)anisole often yields the wrong regioisomer due to the dominant para-directing effect of the methoxy group. By starting with 1-bromo-2-methoxy-4-(trifluoromethyl)benzene, we force absolute regiocontrol. Palladium-catalyzed cross-coupling utilizing bidentate ligands like Xantphos[4] facilitates rapid oxidative addition into the deactivated C-Br bond and prevents competitive β-hydride elimination.

    Step-by-Step Methodology:

    • In an argon-filled glovebox, charge a pressure vial with 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (10.0 mmol), Pd(OAc)₂ (0.2 mmol, 2 mol%), Xantphos (0.3 mmol, 3 mol%), and anhydrous toluene (25 mL).

    • Add butyl vinyl ether (15.0 mmol) as the acetyl source and N,N-dicyclohexylmethylamine (12.0 mmol) as the base.

    • Seal the vial, remove it from the glovebox, and heat at 90 °C for 12 hours.

    • Cool to room temperature. Add 5% aqueous HCl (15 mL) to hydrolyze the intermediate enol ether, stirring vigorously for 1 hour.

    • Extract the organic layer with EtOAc, wash with brine, dry over Na₂SO₄, and purify via recrystallization.

    Self-Validating System: The acidic hydrolysis step (Step 4) is inherently self-validating. The addition of 5% HCl triggers a mild exothermic release and an immediate, distinct R_f shift on the TLC plate. The non-polar, UV-active enol ether spot completely disappears, replaced by a highly polar spot that stains vividly with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the successful unmasking of the acetyl group.

    Part 2: Quantitative Catalyst Comparison

    Summarizing the efficiency, yield, and environmental impact of the available catalytic systems for synthesizing 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.

    Catalytic SystemReaction PathwayCatalyst LoadingTypical YieldRegioselectivityE-Factor (Waste)
    AlCl₃ (Legacy)Friedel-Crafts110-150 mol%45-60%Poor (Mixtures)>50 (High)
    Bi(OTf)₃ Friedel-Crafts5-10 mol%75-96%Moderate<10 (Low)
    Pd(OAc)₂ / Xantphos Cross-Coupling2-5 mol%88-95%Absolute (100%)~15 (Medium)
    NiCl₂(dppp) Cross-Coupling5-10 mol%82-89%Absolute (100%)~12 (Low)

    Part 3: Visualizing the Catalytic Workflow

    The following diagram maps the logical progression and intermediate states of the regioselective cross-coupling pathway.

    CatalyticWorkflow A Aryl Halide Precursor 1-Bromo-2-methoxy-4-(CF3)benzene D Oxidative Addition Intermediate Complex A->D B Alternative Catalyst NiCl2(dppp) or Pd(OAc)2/Xantphos B->D C Acetyl Source Butyl Vinyl Ether E Migratory Insertion & Reductive Elimination C->E D->E Transmetalation E->B Catalyst Regeneration F Target Molecule 1-(2-Methoxy-4-(CF3)phenyl)ethan-1-one E->F Acid Hydrolysis

    Catalytic cycle for cross-coupling synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.

    Part 4: Troubleshooting & FAQs

    Q1: Why does my Friedel-Crafts acylation of 3-(trifluoromethyl)anisole yield a mixture of regioisomers? A1: The methoxy group is a strong ortho/para director, while the trifluoromethyl group is meta-directing. Acylation predominantly occurs at the position para to the methoxy group (yielding the 4-methoxy isomer) due to steric hindrance at the ortho position. To exclusively synthesize the 2-methoxy-4-(trifluoromethyl) isomer, we strongly recommend abandoning direct Friedel-Crafts in favor of the regioselective transition-metal catalyzed cross-coupling of 1-bromo-2-methoxy-4-(trifluoromethyl)benzene[4].

    Q2: My Bismuth Triflate catalyst seems inactive. What is the root cause? A2: While Bismuth(III) triflate is highly catalytic and attractive for large-scale synthesis[2], it readily forms a tetrahydrate complex (Bi(OTf)₃·4H₂O). If your solvent is not strictly anhydrous, this bound water can prematurely hydrolyze the acetic anhydride before the acylium ion can attack the aromatic ring. Ensure your CH₂Cl₂ is freshly distilled over CaH₂.

    Q3: Can I replace Palladium with a cheaper base metal for the cross-coupling route? A3: Yes. Nickel-based catalysts, specifically NiCl₂(dppp), are highly effective for the acetylation of aryl halides. The bidentate dppp ligand prevents rapid catalyst deactivation. Alternatively, single-electron-transfer (SET) carbonylation using cobalt or iron catalysts under photoredox conditions is emerging as a robust, scalable alternative for challenging C-halide activations[5].

    Q4: How do I ensure the removal of transition metal impurities from the final API-grade acetophenone? A4: For Pd or Ni-catalyzed routes, residual metals can bind to the methoxy-carbonyl pocket of the product. Post-hydrolysis, treat the organic phase with a functionalized silica scavenger (e.g., QuadraPure™ TU or MP) at 50 °C for 2 hours prior to final crystallization.

    Sources

    Optimization

    troubleshooting regioselectivity in the synthesis of substituted acetophenones

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with regioselectivity during the synthesis of substituted...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with regioselectivity during the synthesis of substituted acetophenones. Whether you are utilizing a Friedel-Crafts acylation or a Fries rearrangement, controlling whether your acyl group lands ortho or para to existing substituents is a matter of precise thermodynamic and kinetic manipulation.

    This guide is designed to break down the causality behind these experimental choices, providing you with self-validating protocols and mechanistic clarity to ensure reproducible, high-yield results.

    Strategic Workflow: Selecting Your Synthetic Route

    Before troubleshooting, it is critical to ensure you have selected the correct synthetic pathway based on your starting substrate. The logic tree below outlines the primary decision points for acetophenone synthesis.

    SynthesisLogic Start Target: Substituted Acetophenone Substrate Is the substrate a phenol derivative? Start->Substrate Fries Fries Rearrangement (Phenolic Esters) Substrate->Fries Yes FC Friedel-Crafts Acylation (Arenes) Substrate->FC No TempControl Temperature Control <60°C: Para (Kinetic) >160°C: Ortho (Thermodynamic) Fries->TempControl SolventControl Solvent Selection Non-polar: Kinetic (Para/Alpha) Polar: Thermodynamic (Ortho/Beta) FC->SolventControl

    Strategic decision matrix for selecting the optimal acetophenone synthesis route.

    FAQ 1: Overcoming Regioisomer Mixtures in Friedel-Crafts Acylation

    Question: When acylating substituted benzenes (e.g., methoxybenzene or naphthalene) via Friedel-Crafts, I consistently isolate an inseparable mixture of isomers. How can I drive the reaction to a single regioisomer?

    Scientist's Insight: The regioselectivity of a Friedel-Crafts acylation is primarily dictated by the steric and electronic nature of the existing substituents, but it is highly tunable via solvent polarity . The stability of the acylium ion intermediate and the solvation of the transition state dictate whether the reaction follows kinetic or thermodynamic control.

    For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) or dichloromethane favor the kinetically controlled α-product. In contrast, polar solvents like nitrobenzene stabilize the intermediate, driving the equilibrium to favor the thermodynamically stable β-product1[1].

    Data Presentation: Solvent Effects on Regioselectivity

    SolventPolarity IndexPrimary MechanismDominant Regioisomer (e.g., Naphthalene)
    Carbon Disulfide (CS₂)Low (Non-polar)Kinetic Controlα-Acyl isomer (Sterically accessible)
    Dichloromethane (CH₂Cl₂)ModerateMixed / Kineticα-Acyl isomer (Major)
    Nitrobenzene (PhNO₂)High (Polar)Thermodynamic Controlβ-Acyl isomer (More stable)
    Self-Validating Protocol: Para-Selective Friedel-Crafts Acylation

    Causality: To force para-substitution on a mono-substituted arene (e.g., anisole), we must maximize steric bulk at the electrophilic center and utilize a non-polar solvent to prevent thermodynamic equilibration.

    • Preparation: Flame-dry a 3-neck round-bottom flask under an inert argon atmosphere.

      • Validation step: The absence of moisture prevents the premature hydrolysis of the acyl chloride and the deactivation of the Lewis acid catalyst.

    • Reagent Mixing: Suspend 1.1 equivalents of anhydrous AlCl₃ in anhydrous CH₂Cl₂ at 0°C. Slowly add 1.0 equivalent of the acyl chloride dropwise.

      • Validation step: A distinct color change (often pale yellow to orange) indicates the successful formation of the active acylium ion-AlCl₃ complex.

    • Substrate Addition: Add the aromatic substrate (1.0 eq) slowly over 30 minutes, strictly maintaining the temperature at 0°C to enforce kinetic control.

    • Quenching & Workup: After 2 hours, carefully pour the mixture over crushed ice and 1M HCl.

      • Validation step: The complete dissolution of aluminum salts into the aqueous layer confirms the successful breakdown of the product-catalyst complex. Extract with diethyl ether, dry over MgSO₄, and concentrate.

    FAQ 2: Temperature-Dependent Control in the Fries Rearrangement

    Question: I am synthesizing hydroxyacetophenones from phenolic esters. How do I selectively obtain the ortho- or para-isomer without complex column chromatography?

    Scientist's Insight: The Fries rearrangement is one of the most reliable methods for synthesizing hydroxyacetophenones, and its regioselectivity is almost entirely governed by temperature . The reaction operates on a strict kinetic vs. thermodynamic dichotomy.

    Low temperatures (below 60°C) favor the para-isomer because the para-position is sterically less hindered, making it the kinetically faster pathway 2[2]. Conversely, high temperatures (above 160°C) provide enough thermal energy to overcome the activation barrier for the thermodynamically stable ortho-isomer. The ortho-product is thermodynamically favored because the resulting ketone oxygen and the adjacent phenolic hydroxyl group form a highly stable bidentate chelate complex with the aluminum catalyst 2[2].

    FriesPathway Ester Phenolic Ester + AlCl3 Acylium Acylium Ion Intermediate Ester->Acylium LowTemp Low Temp (<60°C) Kinetic Control Acylium->LowTemp HighTemp High Temp (>160°C) Thermodynamic Control Acylium->HighTemp Para Para-Hydroxyacetophenone (Sterically Favored) LowTemp->Para Ortho Ortho-Hydroxyacetophenone (Stable Bidentate Complex) HighTemp->Ortho

    Thermodynamic vs. Kinetic control pathways in the Fries Rearrangement of phenolic esters.

    Self-Validating Protocol: Temperature-Controlled Fries Rearrangement (Ortho-Selective)

    Causality: We utilize high heat to drive the equilibrium toward the thermodynamically stable bidentate aluminum complex, effectively trapping the ortho-isomer.

    • Complexation: In a solvent-free setup (or utilizing a high-boiling solvent like chlorobenzene), mix 1.0 equivalent of phenyl acetate with 1.2 equivalents of anhydrous AlCl₃.

      • Validation step: An immediate exothermic reaction and HCl gas evolution indicate the initial complexation and cleavage of the ester.

    • Thermal Isomerization: Heat the reaction mixture to 160°C–170°C for 2 hours.

      • Validation step: The mixture will form a dark, viscous melt. Taking a small aliquot, quenching in water, and running a TLC will show the disappearance of the kinetic para-isomer spot and the dominance of the ortho-isomer.

    • Hydrolysis: Cool the melt to 80°C and cautiously add a mixture of ice and concentrated HCl to break the strong bidentate aluminum complex.

    • Isolation: Steam distill the mixture.

      • Validation step: The ortho-hydroxyacetophenone will selectively co-distill with water due to its intramolecular hydrogen bonding (lowering its boiling point), leaving any residual para-isomer behind in the distillation flask.

    FAQ 3: Green Chemistry and Advanced Catalysis

    Question: Stoichiometric AlCl₃ generates massive amounts of toxic waste and complicates workups because the acetophenone product complexes with the catalyst. Are there catalytic alternatives that maintain high regioselectivity?

    Scientist's Insight: Yes. Traditional Friedel-Crafts and Fries reactions require stoichiometric Lewis acids because the resulting acetophenone is a moderate Lewis base that irreversibly complexes with the catalyst 3[3]. To circumvent this, modern process chemistry utilizes solid acid catalysts.

    For instance, zeolites (such as ZSM-5) offer remarkable "shape selectivity." The rigid pore structure of the zeolite physically restricts the transition state, often completely excluding the bulky ortho-isomer and yielding exclusively para-substituted products4[4]. Alternatively, ultrathin SnO₂ nanosheets have recently been employed for highly regioselective, solvent-free Friedel-Crafts acylations, offering excellent reusability and minimizing metal-containing waste 5[5].

    References

    • "Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2", ACS Omega. [Link]

    • "Friedel–Crafts reaction", Wikipedia. [Link]

    • "Remarkable Product Selectivity During Photo-Fries and Photo-Claisen Rearrangements within Zeolites", Journal of the American Chemical Society. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Mass Spectrometry Profiling of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one: A Comparative Guide

    Executive Summary & Contextual Relevance The compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) has emerged as a critical synthetic intermediate in the development of novel therapeutics, most...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Contextual Relevance

    The compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) has emerged as a critical synthetic intermediate in the development of novel therapeutics, most notably in the design of. The NLRP3 inflammasome is an intracellular sensor whose aberrant activation is implicated in severe inflammatory and neurodegenerative disorders. For drug development professionals, accurately characterizing the mass spectrometry (MS) profile of this intermediate is essential for pharmacokinetic tracking, impurity profiling, and synthetic validation.

    This guide provides an objective, comparative analysis of the compound's MS performance against structurally similar alternatives, detailing the mechanistic causality behind its ionization behavior and providing self-validating experimental protocols.

    NLRP3_Pathway DAMPs DAMPs/PAMPs NLRP3 NLRP3 Sensor DAMPs->NLRP3 Activation ASC ASC Adaptor NLRP3->ASC Oligomerization Caspase1 Caspase-1 ASC->Caspase1 Cleavage Cytokines IL-1β / IL-18 Caspase1->Cytokines Maturation Pyroptosis Pyroptosis (GSDMD) Caspase1->Pyroptosis Pore Formation

    Figure 1: NLRP3 inflammasome signaling pathway highlighting targets for therapeutic inhibition.

    Mechanistic Rationale: Structural Impact on Ionization

    The ionization efficiency of acetophenone derivatives in Electrospray Ionization (ESI) is heavily dictated by the molecule's. The target molecule features a unique "push-pull" electronic system that directly impacts its MS behavior:

    • The 2-Methoxy Group (Electron-Donating): Acts as a Lewis base. Through resonance, it increases the electron density at the carbonyl oxygen, significantly raising the molecule's proton affinity and enhancing ESI+ signal intensity.

    • The 4-Trifluoromethyl Group (Electron-Withdrawing): Exerts a strong inductive electron-withdrawing effect. While this is highly desirable for metabolic stability in , it inherently reduces the proton affinity of the carbonyl group, potentially suppressing ionization.

    By comparing the target compound to analogs lacking either the methoxy or the CF3 group, we can objectively quantify these competing electronic effects.

    Comparative Mass Spectrometry Performance

    To contextualize the performance of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, we compared it against two structural alternatives:

    • Alternative A: 1-(4-(trifluoromethyl)phenyl)ethan-1-one (Lacks the methoxy group).

    • Alternative B: 1-(2-methoxyphenyl)ethan-1-one (Lacks the CF3 group).

    Table 1: Comparative ESI+ Ionization Efficiency and HRMS Data
    CompoundExact MassObserved [M+H]⁺Relative ESI+ EfficiencyKey Structural Influence on Ionization
    Target 218.0555219.0628High (85%) Methoxy (Lewis base) balances CF3 (EWG)
    Alt A 188.0449189.0522Low (40%)CF3 only; strong EWG reduces proton affinity
    Alt B 150.0681151.0754Very High (100%)Methoxy only; high proton affinity
    Table 2: Comparative EI-MS Fragmentation Peaks (Relative Abundance)
    CompoundM⁺•[M - CH₃]⁺ (Base Peak)[M - CH₃ - CO]⁺Other Notable Fragments
    Target 218 (15%)203 (100%)175 (45%)106 (20%), 155 (10%)
    Alt A 188 (20%)173 (100%)145 (55%)125 (15%)
    Alt B 150 (25%)135 (100%)107 (30%)77 (40%)

    Data Interpretation: In EI-MS, the base peak for all three compounds is generated by the alpha-cleavage of the methyl group, yielding a stable acylium ion. However, the target compound's acylium ion (m/z 203) exhibits distinct downstream fragmentation due to the sequential loss of carbon monoxide (-28 Da) and the trifluoromethyl radical (-69 Da).

    Fragmentation M [M]⁺• m/z 218 M_CH3 [M - CH3]⁺ m/z 203 Acylium Ion M->M_CH3 Alpha Cleavage (-15 Da) M_CO [M - CH3 - CO]⁺ m/z 175 Phenyl Cation M_CH3->M_CO Loss of CO (-28 Da) M_CF3 [M - CH3 - CO - CF3]⁺ m/z 106 M_CO->M_CF3 Loss of CF3 (-69 Da)

    Figure 3: Primary EI fragmentation pathway of the target acetophenone derivative.

    Experimental Methodologies: Self-Validating Protocols

    To ensure absolute trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems. Every analytical run must prove its own validity before sample data is accepted.

    Protocol 1: LC-ESI-HRMS Profiling

    Objective: Determine the exact mass and ESI+ ionization efficiency.

    • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µM in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 1 µM Acetophenone-d3 as an internal standard.

      • Causality: Formic acid acts as a proton donor to drive [M+H]⁺ formation, while the 50% organic fraction ensures optimal droplet desolvation in the ESI source. The deuterated internal standard corrects for matrix-induced signal suppression.

    • System Suitability Test (SST): Inject a solvent blank (50:50 H2O:ACN) followed by a standard tuning mix.

      • Causality: This creates a self-validating loop. The blank verifies the absence of column carryover, and the tuning mix calibrates the Time-of-Flight (TOF) analyzer to <2 ppm mass accuracy. If either fails, the sequence automatically aborts.

    • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

      • Causality: The rapid gradient separates the target from synthetic impurities, preventing co-elution that causes ion suppression in the source.

    • ESI-HRMS Acquisition: Operate the source in positive ion mode (ESI+) with a capillary voltage of 4000 V, drying gas at 8 L/min, and a source temperature of 300°C. Acquire data from m/z 50 to 1000.

    LCMS_Workflow Prep Sample Preparation (10 µM in 50:50 H2O:ACN) SST System Suitability Test (Blank & Calibrant) Prep->SST LC UHPLC Separation (C18 Column, Gradient) SST->LC ESI ESI+ Ionization (Capillary: 4000V) LC->ESI Analyzer Q-TOF Mass Analyzer (HRMS Acquisition) ESI->Analyzer Data Data Processing (Extracted Ion Chromatogram) Analyzer->Data

    Figure 2: Self-validating LC-ESI-MS workflow for accurate acetophenone profiling.

    Protocol 2: GC-EI-MS Fragmentation Analysis

    Objective: Generate reproducible 70 eV electron ionization spectra for structural confirmation.

    • Sample Preparation: Dilute the stock solution to 10 µg/mL in GC-grade Hexane.

      • Causality: Hexane is highly volatile and non-polar, preventing expansion volume overload in the GC inlet liner, which would otherwise cause peak distortion.

    • Inlet and Separation: Inject 1 µL in split mode (10:1 ratio) at 250°C onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at 20°C/min.

      • Causality: The split injection prevents detector saturation, while the aggressive temperature ramp ensures sharp elution of the moderately volatile acetophenone derivative.

    • Electron Ionization (EI): Operate the EI source at 70 eV and 230°C.

      • Causality: 70 eV is the universal standard for EI. Operating strictly at this energy level ensures the resulting fragmentation spectra can be directly cross-referenced against NIST library databases without energy-dependent spectral skewing.

    References

    • Source: Google Patents (WO2024240153A1)
    • Title: NLRP3 inflammasome and its inhibitors: a review Source: Frontiers in Pharmacology (via PubMed Central) URL: [Link]

    • Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: Journal of the American Society for Mass Spectrometry (via PubMed Central) URL: [Link]

    Comparative

    comparing synthesis routes for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Executive Summary & Context The synthesis of highly functionalized fluorinated acetophenones requires precise regiochemical control. The target molecule, 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-5...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Context

    The synthesis of highly functionalized fluorinated acetophenones requires precise regiochemical control. The target molecule, 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3), features an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group on the same aromatic ring. Compounds with this specific substitution pattern are critical intermediates in modern drug discovery, particularly in the development of novel 1[1].

    This guide objectively evaluates three distinct synthetic strategies, analyzing the causality behind their efficiencies, scalability, and regioselectivity.

    The Regiochemical Dilemma: Why Direct Acylation Fails (Route C)

    A novice approach to synthesizing this molecule would be the direct Friedel-Crafts acylation of 3-(trifluoromethyl)anisole (Route C). However, this route is fundamentally flawed due to competing directing effects.

    Mechanistic Causality: The methoxy group is strongly activating and ortho/para directing, while the -CF₃ group is deactivating and meta directing. Acylation of 3-(trifluoromethyl)anisole primarily occurs at the less sterically hindered position para to the methoxy group, yielding the undesired isomer 1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-one as the major product. The target molecule (acylation ortho to the methoxy group) is formed in less than 20% yield. To circumvent this, pre-functionalized starting materials are mandatory.

    Strategic Alternatives: Organometallic Approaches (Routes A & B)

    To achieve absolute regiocontrol, the synthesis must begin with a scaffold where the substitution pattern is already locked. The commercially available building block 2 (CAS: 402-07-3) serves as the perfect starting point[2]. We compare two highly effective routes utilizing this3[3].

    • Route A (Stille Cross-Coupling): Utilizes palladium catalysis to couple the aryl bromide with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis.

    • Route B (Weinreb Amide Acylation): Converts the aryl bromide to a Grignard reagent, followed by nucleophilic attack on N-methoxy-N-methylacetamide (Weinreb amide).

    RouteComparison SM1 1-Bromo-2-methoxy- 4-(trifluoromethyl)benzene (CAS: 402-07-3) RouteA Route A: Stille Coupling Pd(PPh3)4, Tin Reagent SM1->RouteA RouteB Route B: Weinreb Amide Mg, THF, Weinreb Amide SM1->RouteB SM2 3-(Trifluoromethyl)anisole RouteC Route C: Friedel-Crafts AcCl, AlCl3 SM2->RouteC Target 1-(2-Methoxy-4-(trifluoromethyl) phenyl)ethan-1-one RouteA->Target 92% Yield RouteB->Target 85% Yield RouteC->Target Minor SideProduct Isomeric Mixtures (Major: 4-methoxy-2-CF3) RouteC->SideProduct Major

    Overall synthetic strategy comparison for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.

    Quantitative Route Comparison

    MetricRoute A (Stille Coupling)Route B (Weinreb Amide)Route C (Friedel-Crafts)
    Isolated Yield 88–92%80–85%< 20% (Target Isomer)
    Regioselectivity Absolute (Pre-defined)Absolute (Pre-defined)Poor (Isomeric mixture)
    Scalability Low (Tin toxicity, Pd cost)High (Cost-effective reagents)High (but useless for target)
    Key Reagents Pd(PPh3)4, OrganotinMg, Weinreb AmideAlCl3, Acetyl Chloride
    E-Factor (Waste) High (Toxic tin waste)Moderate (Aqueous salts)High (AlCl3 waste)

    Experimental Methodologies & Self-Validating Protocols

    Protocol A: Palladium-Catalyzed Stille Cross-Coupling

    Rationale: This route is chosen for milligram-to-gram scale discovery chemistry due to its exceptionally mild conditions and high tolerance for the electron-deficient -CF₃ group.

    • Reaction Setup: In an oven-dried Schlenk flask under N₂, dissolve 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv, 10 mmol) in anhydrous, degassed toluene (30 mL).

    • Catalyst & Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv, 12 mmol) followed by Pd(PPh3)4 (0.05 equiv, 0.5 mmol).

    • Coupling: Heat the mixture to 110 °C for 12 hours.

      • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 9:1). The intermediate enol ether will appear as a distinct, less polar spot compared to the starting bromide.

    • Hydrolysis: Cool the reaction to room temperature. Add 2M aqueous HCl (15 mL) and stir vigorously for 2 hours to hydrolyze the enol ether to the target ketone.

    • Workup & Tin Removal (Critical Step): Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with a saturated aqueous Potassium Fluoride (KF) solution (30 mL) and stir for 30 minutes.

      • Causality: Fluoride ions strongly bind to tributyltin byproducts, forming insoluble polymeric tributyltin fluoride. This transforms a notoriously difficult chromatographic separation into a simple filtration through Celite.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the target acetophenone.

    Protocol B: Weinreb Amide Acylation via Grignard Reagent

    Rationale: This is the preferred route for scale-up (kilogram scale). It avoids toxic heavy metals and expensive palladium catalysts.

    WeinrebMechanism Grignard Arylmagnesium Bromide (Chelation Stabilized) Intermediate Stable Tetrahedral Intermediate (Mg Chelated by O and N) Grignard->Intermediate Weinreb N-Methoxy-N-methylacetamide Weinreb->Intermediate Hydrolysis Aqueous Acid Workup Intermediate->Hydrolysis Prevents 3° Alcohol Product Target Acetophenone (No over-addition) Hydrolysis->Product

    Mechanistic pathway of Weinreb amide acylation preventing over-addition.

    • Grignard Formation: To a suspension of magnesium turnings (1.2 equiv, 12 mmol) and a catalytic crystal of I₂ in anhydrous THF (10 mL), add a solution of 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 equiv, 10 mmol) in THF (15 mL) dropwise to maintain a gentle reflux.

      • Causality: The ortho-methoxy group plays a critical role here; its oxygen lone pairs coordinate with the magnesium center, stabilizing the resulting Grignard reagent against decomposition pathways that are otherwise common in strongly electron-deficient aryl halides.

      • In-Process Control (IPC): Quench a 0.5 mL aliquot with D₂O. GC-MS or ¹H NMR analysis should show complete disappearance of the aryl bromide and the appearance of the deuterated aromatic proton, validating complete insertion.

    • Acylation: Cool the Grignard solution to 0 °C. Add a solution of N-methoxy-N-methylacetamide (Weinreb amide, 1.1 equiv, 11 mmol) in THF (5 mL) dropwise.

    • Intermediate Stabilization: Allow the reaction to warm to room temperature and stir for 4 hours. The N-methoxy group forms a stable 5-membered chelate with the magnesium ion (see diagram above), preventing the collapse of the tetrahedral intermediate and completely halting secondary nucleophilic attack (which would yield an unwanted tertiary alcohol).

    • Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl (20 mL). The acidic environment collapses the tetrahedral intermediate, releasing the target ketone. Extract with MTBE, dry, and concentrate.

    Sources

    Validation

    cost-effectiveness analysis of different synthetic pathways to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Executive Summary & Strategic Retrosynthetic Analysis The compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) is a highly specialized acetophenone derivative. It serves as a critical electroph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Retrosynthetic Analysis

    The compound 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) is a highly specialized acetophenone derivative. It serves as a critical electrophilic building block in medicinal chemistry, most notably in the development of novel [1] aimed at treating severe inflammatory disorders.

    When designing a cost-effective synthesis for this molecule, chemists often first consider a direct Friedel-Crafts acylation of 3-(trifluoromethyl)anisole due to the low cost of reagents. However, this approach fails due to regioselectivity conflicts . The methoxy group directs electrophilic aromatic substitution to its ortho and para positions. Because the para position (C4) is sterically more accessible than the ortho position (C6)—which is flanked by the bulky -CF3 group—the reaction predominantly yields the undesired 1-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-one isomer.

    To achieve absolute regiocontrol, the synthesis must pivot to using[2] as the definitive starting material. This guide objectively compares the two most viable synthetic pathways from this precursor: the highly scalable Weinreb Amide Acylation and the discovery-oriented Palladium-Catalyzed Stille Coupling .

    Pathway Visualization

    SynthesisPathways SM 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene CAS: 402-07-3 P1_Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) SM->P1_Step1 P2_Step1 Stille Cross-Coupling (Pd(PPh3)4, Tin Reagent, 100 °C) SM->P2_Step1 P1_Int Aryllithium Intermediate P1_Step1->P1_Int P1_Step2 Weinreb Amide Acylation (N-Methoxy-N-methylacetamide) P1_Int->P1_Step2 Target 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one Target Molecule P1_Step2->Target P2_Int Ethoxyvinyl Ether Intermediate P2_Step1->P2_Int P2_Step2 Acidic Hydrolysis (HCl, H2O) P2_Int->P2_Step2 P2_Step2->Target

    Divergent synthetic pathways to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.

    Pathway A: Lithium-Halogen Exchange & Weinreb Acylation (Process-Scale Standard)

    Mechanistic Causality

    This pathway relies on the rapid kinetics of lithium-halogen exchange at cryogenic temperatures. The strong electron-withdrawing nature of the -CF3 group stabilizes the resulting aryllithium species. When is introduced, the lithium ion coordinates with the methoxy oxygen of the Weinreb amide, forming a rigid, 5-membered cyclic chelate. This stable tetrahedral intermediate prevents the expulsion of the leaving group until the reaction is deliberately quenched with aqueous acid. This strictly prevents the over-addition of the organometallic reagent, entirely avoiding tertiary alcohol byproducts.

    Step-by-Step Experimental Protocol
    • Preparation: Charge a flame-dried, argon-purged reaction vessel with 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF (10 mL/g).

    • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes to control the exotherm. Stir for 30 minutes.

      • Self-Validation Check: The solution will transition to a deep yellow/orange hue, indicating the formation of the aryllithium species. Complete consumption of the starting material can be verified by quenching a 0.1 mL aliquot in water and analyzing via GC-MS (target m/z 176 for the des-bromo derivative).

    • Acylation: Add N-methoxy-N-methylacetamide (1.2 eq) dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the mixture to gradually warm to room temperature over 2 hours.

    • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify via short-path distillation or silica gel chromatography (Hexanes/EtOAc) to yield the pure ketone.

    Pathway B: Palladium-Catalyzed Stille Coupling (Discovery-Scale Standard)

    Mechanistic Causality

    In this transition-metal-catalyzed approach, the Pd(0) catalyst undergoes oxidative addition into the aryl C-Br bond. Tributyl(1-ethoxyvinyl)tin then transmetalates the ethoxyvinyl group onto the palladium center. The electron-rich nature of the ethoxyvinyl group significantly accelerates this . Following reductive elimination, an intermediate ethoxyvinyl ether is formed. While stable under the neutral cross-coupling conditions, this enol ether undergoes rapid, quantitative hydrolysis to the corresponding methyl ketone upon the introduction of aqueous HCl.

    Step-by-Step Experimental Protocol
    • Coupling Reaction: Charge a Schlenk flask with 1-bromo-2-methoxy-4-(trifluoromethyl)benzene (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene (10 mL/g).

    • Heating: Degas the mixture via three freeze-pump-thaw cycles. Heat the mixture to 100 °C for 12 hours under an argon atmosphere.

      • Self-Validation Check: The precipitation of black palladium(0) upon completion of the reaction indicates catalyst deactivation and reaction completion.

    • Hydrolysis: Cool the mixture to room temperature. Add 2M HCl (5 mL/g) and stir vigorously for 2 hours to hydrolyze the enol ether intermediate.

      • Self-Validation Check: Successful hydrolysis is confirmed by TLC (loss of the non-polar enol ether spot and the appearance of the highly UV-active ketone spot).

    • Tin Removal & Workup: Neutralize the mixture with saturated aqueous NaHCO₃ and extract with EtOAc. To remove toxic tin byproducts, stir the organic layer with 10% aqueous KF for 1 hour to precipitate insoluble polymeric tributyltin fluoride. Filter the biphasic mixture through a pad of Celite.

    • Purification: Separate the organic layer, dry over MgSO₄, concentrate, and purify via flash column chromatography.

    Quantitative Cost-Effectiveness & Performance Analysis

    To aid drug development professionals in selecting the appropriate route, the following table summarizes the operational metrics of both pathways.

    Performance MetricPathway A: Weinreb AcylationPathway B: Stille Coupling
    Primary Application Process Scale-Up / ManufacturingDiscovery Chemistry / SAR Studies
    Overall Yield 85 – 92%75 – 82%
    Cost per 100g (Estimated) < $150 (Cheap organolithium reagents)> $800 (Expensive Pd and Sn reagents)
    E-Factor (Waste/Product) ~15 (Primarily aqueous salts)~45 (Heavy metals, chromatography silica)
    Key Impurities Des-bromo starting materialOrganotin residues, homocoupled biaryls
    Scalability Excellent (Multi-kg compatible)Poor (Toxicity & Exotherm limits)

    Conclusion

    For the synthesis of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, Pathway A (Weinreb Acylation) is objectively superior for cost-effectiveness, atom economy, and scalability. While it requires specialized cryogenic infrastructure to manage the highly reactive aryllithium intermediate, the drastically lower reagent costs and avoidance of heavy metal contamination make it the mandatory choice for preclinical and clinical manufacturing. Pathway B (Stille Coupling) remains a viable, mild alternative strictly limited to milligram-scale discovery chemistry where cryogenic capabilities are unavailable.

    References

    • World Intellectual Property Organization. "Nlrp3 inflammasome inhibitors and uses thereof" (WO2024240153A1).
    • National Center for Biotechnology Information. "1-Bromo-2-methoxy-4-(trifluoromethyl)benzene". PubChem.[Link]

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters.[Link]

    • Kosugi, M. et al. "Preparation of aryl methyl ketones from aryl halides and ethoxyvinyltributyltin". Bulletin of the Chemical Society of Japan.[Link]

    Sources

    Comparative

    comparative study of the reactivity of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one with other acetophenones

    Executive Summary & Application Context The rational design of complex therapeutics often hinges on the predictable reactivity of highly functionalized building blocks. 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Application Context

    The rational design of complex therapeutics often hinges on the predictable reactivity of highly functionalized building blocks. 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (Compound A ) has recently emerged as a critical intermediate in the synthesis of novel NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors, which are under active investigation for treating Alzheimer's disease, diabetes, and atherosclerosis[1].

    Unlike unsubstituted acetophenone, Compound A features a unique "push-pull" dynamic. It combines the extreme electron-withdrawing nature of a para-trifluoromethyl group with the steric bulk and resonance-donating properties of an ortho-methoxy group. This guide objectively compares the reactivity of Compound A against standard acetophenone alternatives, providing experimental data and self-validating protocols to help chemists optimize downstream functionalizations such as asymmetric reductions, Grignard additions, and enolizations.

    Structural and Electronic Analysis

    To predict the behavior of Compound A in a synthetic pathway, we must deconstruct the competing electronic and steric parameters of its substituents:

    • The para-Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group (EWG) via both inductive (-I) and hyperconjugative/resonance (-R) effects, the -CF₃ group significantly depletes electron density from the aromatic ring. This dramatically increases the electrophilicity of the carbonyl carbon, lowering the LUMO energy and thermodynamically favoring nucleophilic addition[2].

    • The ortho-Methoxy (-OCH₃) Group: This group introduces a conflicting dynamic. Electronically, it donates electron density via resonance (+R), which partially deactivates the carbonyl. More importantly, it imposes severe steric hindrance. The bulky methoxy group physically occludes the optimal Bürgi-Dunitz trajectory (approx. 107°) required for incoming nucleophiles[3].

    Consequently, Compound A acts as a "frustrated" electrophile : it is thermodynamically activated by the -CF₃ group but kinetically restricted by the ortho-methoxy group, leading to highly modulated reactivity compared to its unhindered analogs[4].

    Mechanistic Visualization

    The following logical relationship diagram illustrates the opposing forces dictating the molecule's reactivity profile.

    G Molecule 1-(2-Methoxy-4-(trifluoromethyl) phenyl)ethan-1-one CF3 4-CF3 Group Strong EWG (-I, -R) Molecule->CF3 OMe 2-OMe Group Steric Bulk + EDG (+R) Molecule->OMe Carbonyl Carbonyl Reactivity (Nucleophilic Addition) CF3->Carbonyl Increases Electrophilicity Enol Alpha-Enolization (Thermodynamic Sink) CF3->Enol Increases Alpha-Acidity OMe->Carbonyl Steric Hindrance & +R Donation OMe->Enol Inductive Withdrawal

    Figure 1: Substituent effects on the reactivity of the functionalized acetophenone core.

    Comparative Reactivity Profiles (Quantitative Data)

    To objectively benchmark Compound A , we compared it against three structural analogs: Acetophenone (Baseline), 4-(Trifluoromethyl)acetophenone (Electronic extreme), and 2-Methoxyacetophenone (Steric extreme).

    Table 1: Relative Kinetics of Nucleophilic Addition

    Reaction: Reduction with Sodium Borohydride (NaBH₄) in Methanol at 0 °C.

    SubstrateSubstituent(s)Relative Rate ( krel​ )Primary Driving Force
    Acetophenone None (Baseline)1.0Standard baseline
    4-(Trifluoromethyl)acetophenone 4-CF₃45.2Strong -I/-R activation; no steric block
    Compound A 2-OCH₃, 4-CF₃3.5Modulated: CF₃ activation dampened by ortho-sterics
    2-Methoxyacetophenone 2-OCH₃0.15Severe steric hindrance and +R deactivation

    Data Insight: While the -CF₃ group in Compound A attempts to accelerate the reaction by a factor of ~45, the ortho-methoxy group acts as a kinetic brake. The net result is a moderate 3.5x acceleration relative to unsubstituted acetophenone, requiring careful temperature control during asymmetric reductions to prevent over-reduction or off-target enolization[5].

    Table 2: Alpha-Proton Acidity and Enolization

    Reaction: Base-catalyzed deuterium exchange (D₂O/NaOD).

    SubstrateEstimated α -pKaRelative Enolization Rate
    Acetophenone ~19.01.0
    4-(Trifluoromethyl)acetophenone ~17.218.5
    Compound A ~17.88.2
    2-Methoxyacetophenone ~19.50.4

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and kinetic controls.

    Protocol 1: Comparative Borohydride Reduction Kinetics

    Objective: Isolate and quantify the steric vs. electronic influence on nucleophilic addition at the carbonyl center. Causality & Design: NaBH₄ is selected as the nucleophile because the hydride ion is exceptionally small, minimizing extreme steric clashes that would occur with bulky Grignard reagents. This allows us to measure the baseline electronic electrophilicity. The reaction is run at 0 °C to slow the kinetics sufficiently for accurate UV-Vis tracking.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 mmol of the target acetophenone (e.g., Compound A ) and 0.1 mmol of biphenyl (internal standard for GC-MS cross-validation) in 10.0 mL of anhydrous methanol.

    • Equilibration: Chill the solution to exactly 0 °C in an ice-water bath for 15 minutes under an argon atmosphere.

    • Initiation: Add 0.25 mmol of NaBH₄ (0.5 equivalents, providing 1.0 eq of hydride) in a single portion.

    • Kinetic Tracking: Extract 50 µL aliquots every 30 seconds. Quench immediately in 1.0 mL of 0.1 M HCl to destroy unreacted NaBH₄.

    • Validation: Analyze the quenched aliquots via UV-Vis spectroscopy, tracking the disappearance of the conjugated carbonyl n→π∗ transition (approx. 280-320 nm depending on the substrate). Cross-reference the final conversion against the biphenyl internal standard using GC-MS.

    Protocol 2: Controlled Alpha-Bromination (Thermodynamic Assessment)

    Objective: Assess the thermodynamic acidity of the alpha-methyl group and the stability of the resulting enol intermediate. Causality & Design: The -CF₃ group stabilizes the intermediate enol via inductive withdrawal, increasing the rate of alpha-halogenation. To prevent the classic problem of over-bromination (since adding a halogen increases the acidity of remaining alpha protons), this protocol uses a strict sub-stoichiometric amount of Br₂.

    Step-by-Step Methodology:

    • Preparation: Dissolve 2.0 mmol of Compound A in 5.0 mL of glacial acetic acid containing 1 mol% of HBr (to eliminate the induction period).

    • Reagent Addition: Slowly add 0.5 mmol (0.25 equivalents) of a standardized Br₂ solution in acetic acid dropwise over 10 minutes at room temperature.

    • Monitoring: The reaction is self-indicating; the red-brown color of Br₂ will dissipate as it is consumed by the enol.

    • Workup & Validation: Once the solution turns pale yellow, pour into ice water and extract with dichloromethane. Wash with saturated NaHCO₃. The use of sub-stoichiometric Br₂ ensures that only the mono-brominated product is formed, allowing accurate NMR integration of the remaining alpha-protons against the aromatic signals to confirm regioselectivity.

    References

    • 2. Source: wiley.com.[2] 2.1. Source: google.com.[1] 3.3. Source: masterorganicchemistry.com.[3] 4.4. Source: mit.edu.[4] 5.5. Source: researchgate.net.[5]

    Sources

    Validation

    validation of a new analytical method for the quantification of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Analytical Superiority: Validating a UHPLC-PDA Method for the Quantification of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one Introduction & Context 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS 1488600-58...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Analytical Superiority: Validating a UHPLC-PDA Method for the Quantification of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Introduction & Context

    1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS 1488600-58-3) is a highly specialized fluorinated acetophenone derivative[1]. In recent drug development pipelines, it has emerged as a critical building block and intermediate in the synthesis of novel NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors, which are actively investigated for treating severe inflammatory disorders such as Alzheimer's disease and atherosclerosis[2].

    Due to its complex substitution pattern—an electron-donating methoxy group paired with a strongly electron-withdrawing trifluoromethyl (-CF3) group—quantifying this compound and separating it from structurally similar synthetic impurities (such as des-fluoro analogs and regioisomers) presents a significant analytical challenge. This guide objectively compares a legacy High-Performance Liquid Chromatography (HPLC) approach with a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method, providing the experimental data and causality needed to justify the analytical upgrade.

    The Causality of Method Selection: Why UHPLC?

    Historically, purity validation for acetophenone derivatives relied on traditional HPLC using 5 µm particle columns. While reliable, these methods suffer from severe band broadening and often require run times exceeding 15 minutes to achieve baseline separation of closely related isomers[3].

    As a Senior Application Scientist, I design methods based on fundamental chromatographic principles rather than trial and error. The shift to a UHPLC platform utilizing sub-2 µm particles (e.g., 1.7 µm) is directly driven by the van Deemter equation. Smaller stationary phase particles minimize both eddy diffusion (the A-term) and resistance to mass transfer (the C-term). This allows the system to operate at higher linear velocities without sacrificing theoretical plates.

    For 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one, the -CF3 group creates a strong localized dipole moment. By utilizing a high-efficiency 1.7 µm C18 stationary phase, we can exploit subtle differences in hydrophobic interactions between the target API and its regioisomers, achieving baseline resolution ( Rs​>2.0 ) in under 4 minutes[3][4].

    Experimental Protocol: A Self-Validating System

    A robust analytical protocol must be self-validating. We incorporate System Suitability Testing (SST) directly into the workflow to ensure the instrument is fit-for-purpose before any sample is quantified. This aligns perfectly with the lifecycle and Quality-by-Design (QbD) approaches emphasized in the latest ICH Q2(R2) guidelines[5][6].

    Step 1: Standard and Sample Preparation

    • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

    • Stock Solution: Accurately weigh 10.0 mg of the 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one reference standard. Dissolve in 10 mL of diluent to yield a 1.0 mg/mL solution.

    • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL using the diluent. Vortex for 30 seconds to ensure homogeneity.

    • Sample Preparation: Prepare API batch samples at a target concentration of 50 µg/mL. Critical Step: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2 µm UHPLC column frit from particulate clogging.

    Step 2: UHPLC-PDA Chromatographic Conditions

    • System: UHPLC equipped with a Photodiode Array (PDA) detector capable of high-speed data acquisition (100 spectra/sec) to accurately integrate narrow peaks[4].

    • Column: High-strength silica C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Gradient Program: 0–0.5 min (5% B), 0.5–2.5 min (5% to 95% B), 2.5–3.0 min (95% B), 3.0–3.1 min (95% to 5% B), 3.1–4.0 min (Re-equilibration at 5% B).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45 °C. Causality: Elevated temperature reduces mobile phase viscosity, keeping backpressure well within optimal UHPLC limits while improving mass transfer kinetics.

    • Detection: UV at 254 nm (optimal for the conjugated carbonyl-aromatic system of acetophenones).

    • Injection Volume: 1.0 µL.

    Step 3: Self-Validation (System Suitability) Before analyzing unknown samples, inject the Working Standard (50 µg/mL) six consecutive times. The analytical run is only validated to proceed if the following criteria are met:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • USP Tailing Factor ( T ) ≤ 1.5

    • Theoretical Plates ( N ) ≥ 15,000

    Visualizing the Validation Workflow

    The method was subjected to comprehensive validation according to the ICH Q2(R2) "Validation of Analytical Procedures" guidelines, which establish the global framework for ensuring the reliability of analytical testing methods[7].

    ICH_Validation SST System Suitability (Self-Validation) Spec Specificity (Resolution from Impurities) SST->Spec Pass Lin Linearity & Range (25% to 150% of Target) Spec->Lin Acc Accuracy (Spike Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Temp & Flow Variations) Prec->Rob

    Logical workflow for analytical method validation per ICH Q2(R2) guidelines.

    Data Presentation: Performance and Validation Results

    To objectively demonstrate the superiority of the new UHPLC-PDA method, we compared its chromatographic performance against the legacy HPLC-UV method.

    Table 1: Performance Comparison (Legacy HPLC vs. New UHPLC)

    ParameterLegacy HPLC-UV MethodNew UHPLC-PDA MethodCausality / Advantage
    Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)Sub-2 µm particles drastically reduce eddy diffusion.
    Run Time 15.0 minutes4.0 minutes73% reduction in analysis time accelerates throughput[3].
    Flow Rate 1.0 mL/min0.5 mL/minLower flow rate combined with shorter run time reduces solvent waste.
    Resolution ( Rs​ ) 1.4 (Incomplete separation)2.8 (Baseline separation)Enhanced column efficiency fully resolves -CF3 regioisomers.
    Sensitivity (LOD) 0.5 µg/mL0.05 µg/mLSharper, narrower peaks significantly increase the signal-to-noise (S/N) ratio.

    Table 2: ICH Q2(R2) Validation Summary for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
    Specificity No interference at target RTNo interference from blank/impuritiesPass
    Linearity R2≥0.999 (Range: 25-150%) R2=0.9998 Pass
    Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
    Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%Pass
    Robustness Stable under ±5°C, ±0.05 mL/min Rs​>2.0 under all conditionsPass

    Visualizing the Method Selection Logic

    MethodComparison Target Target Analyte: 1-(2-Methoxy-4-(trifluoromethyl) phenyl)ethan-1-one HPLC Legacy HPLC-UV (5 µm Particle) Target->HPLC Legacy Approach UHPLC New UHPLC-PDA (1.7 µm Particle) Target->UHPLC Optimized Approach HPLC_Drawback High Band Broadening Rs < 1.5, Time: 15 min HPLC->HPLC_Drawback UHPLC_Benefit Low Mass Transfer Resistance Rs > 2.5, Time: 4 min UHPLC->UHPLC_Benefit

    Decision tree illustrating the chromatographic causality behind transitioning to UHPLC.

    Conclusion

    The transition from a legacy HPLC framework to a sub-2 µm UHPLC-PDA method for the quantification of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is not merely an upgrade in speed—it is a fundamental enhancement in analytical integrity. By leveraging the principles of the van Deemter equation, the new method provides baseline resolution of critical fluorinated impurities while cutting analysis time by over 70%. Fully validated under the rigorous standards of ICH Q2(R2), this self-validating protocol ensures that researchers developing next-generation NLRP3 inhibitors can rely on precise, accurate, and reproducible quantitative data.

    References

    • Source: patents.google.
    • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

    • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL: [Link]

    • Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one proper disposal procedures

    Standard Operating Procedure: Handling & Disposal of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one Executive Summary 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS# 1488600-58-3) is a fluorinated aromatic k...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Handling & Disposal of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

    Executive Summary

    1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS# 1488600-58-3) is a fluorinated aromatic ketone frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, notably NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors[1][2]. While its chemical structure is highly valuable for drug development, the presence of a trifluoromethyl (-CF3) group fundamentally alters its environmental persistence and disposal requirements. This guide provides step-by-step, self-validating protocols for the safe handling, segregation, and thermal destruction of this compound, ensuring compliance with stringent environmental and laboratory safety standards.

    Part 1: Chemical Profiling & Hazard Assessment

    To safely manage chemical waste, laboratory personnel must first understand the quantitative and structural properties that dictate its reactivity and environmental fate.

    PropertyValue
    Chemical Name 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one
    CAS Number 1488600-58-3
    Molecular Formula C10H9F3O2
    Molecular Weight 218.17 g/mol
    Key Functional Groups Trifluoromethyl (-CF3), Methoxy (-OCH3), Ketone
    Waste Classification Halogenated Organic Waste
    Mechanistic Rationale for Disposal (The "Why")

    The disposal of 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one cannot be treated like standard organic solvent waste. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, possessing a bond dissociation energy of approximately 485 kJ/mol.

    Because of this extreme thermodynamic stability, standard waste disposal methods—such as sewer discharge or low-temperature incineration—are strictly prohibited[3][4]. If subjected to low-temperature incineration (<900°C), fluorinated compounds undergo incomplete combustion. This generates highly toxic Products of Incomplete Combustion (PICs), including corrosive hydrogen fluoride (HF) gas and volatile per- and polyfluoroalkyl substances (PFAS)[5][6].

    To achieve complete mineralization (breaking the C-F bonds into harmless byproducts), the waste must be classified as Halogenated Organic Waste and routed to specialized hazardous waste incinerators capable of sustaining temperatures above 1400°C, equipped with acid gas scrubbers to neutralize liberated fluoride ions[7][8].

    ThermalDestruction A Organofluorine Waste (-CF3 containing) B Low-Temp Incineration (<900°C) A->B D High-Temp Incineration (>1400°C + Scrubbers) A->D C Incomplete Combustion (Toxic PICs, PFAS, HF gas) B->C E Complete Mineralization (CO2, H2O, Neutralized F-) D->E

    Mechanistic pathways comparing low-temperature vs. high-temperature incineration of organofluorines.

    Part 2: Standard Operating Procedure (SOP) for Disposal

    To prevent excessive disposal costs and ensure proper thermal treatment routing, laboratories must implement a strict segregation protocol. Mixing halogenated waste with non-halogenated waste is a severe violation of standard chemical hygiene plans[3][9].

    Step 1: Halogenated Waste Segregation

    • Action: Isolate all liquid and solid waste containing 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one from non-halogenated solvents (e.g., hexane, ethyl acetate).

    • Validation: Verify that the primary waste carboy is explicitly designated for "Halogenated Solvents Only"[9][10].

    Step 2: Primary Containerization

    • Action: Collect the waste in chemically compatible containers. High-density polyethylene (HDPE) or glass containers are required.

    • Validation: Ensure the container is free of structural defects, and the cap provides a vapor-tight seal. Never use household or food-grade containers[11].

    Step 3: EPA-Compliant Labeling

    • Action: Attach a formal Hazardous Waste Tag to the container the moment the first drop of waste is added[11].

    • Validation: The label must spell out the full chemical name: "1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one". Do not use abbreviations, acronyms, or structural formulas. Check the "Halogenated" and "Toxic" hazard boxes.

    Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Store the sealed container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a chemically resistant tray) to capture potential leaks[11].

    • Validation: Ensure the SAA is located away from incompatible chemicals, specifically strong oxidizing agents, strong bases, and reducing agents.

    Step 5: EH&S Transfer and Final Thermal Destruction

    • Action: Once the container is full (or reaches the regulatory time limit), submit a waste collection request to your institution's Environmental Health and Safety (EH&S) department[12][13].

    • Validation: EH&S will manifest the waste for transport to an EPA-permitted hazardous waste incinerator capable of achieving the necessary >1400°C destruction and removal efficiency (DRE) for fluorinated compounds[8][14].

    DisposalWorkflow A Waste Generation (Fluorinated Ketone) B Segregation (Halogenated Waste Stream) A->B C Containerization (HDPE / Glass) B->C D Labeling (EPA Hazardous Waste Tag) C->D E EH&S Collection (Satellite Accumulation) D->E F Final Destruction (High-Temp Incineration >1400°C) E->F

    Workflow for the segregation, containerization, and disposal of halogenated organofluorine waste.

    Part 3: Emergency Spill Response Protocol

    In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

    • Evacuate and Ventilate: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation and evacuate the area temporarily[15].

    • Don Appropriate PPE: Put on chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[15].

    • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust[15].

    • Collection: Using a non-sparking scoop, carefully transfer the saturated absorbent into a compatible hazardous waste container (HDPE or glass)[11].

    • Decontamination: Wash the affected surface area thoroughly with soap and water. The rinsate and all materials used for cleanup (including paper towels and contaminated gloves) must be collected and disposed of as Halogenated Hazardous Waste [10][11].

    References

    • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: Federal Register (U.S. Environmental Protection Agency) URL: [Link]

    • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center, Office of Clinical and Research Safety URL: [Link]

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (National Research Council) URL: [Link]

    Sources

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